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  • Product: 3-Iodo-4,6-dinitro-1H-indazole
  • CAS: 885519-43-7

Core Science & Biosynthesis

Foundational

"3-Iodo-4,6-dinitro-1H-indazole molecular structure"

An In-Depth Technical Guide to the Molecular Structure of 3-Iodo-4,6-dinitro-1H-indazole Abstract This technical guide provides a comprehensive framework for understanding the molecular structure and physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Iodo-4,6-dinitro-1H-indazole

Abstract

This technical guide provides a comprehensive framework for understanding the molecular structure and physicochemical properties of 3-Iodo-4,6-dinitro-1H-indazole. As this compound is not extensively documented in publicly accessible literature, this paper adopts a predictive and methodological approach, leveraging data from structurally analogous compounds to forecast its characteristics. We present a plausible synthetic pathway and detail the requisite analytical workflows for its definitive structural elucidation, including spectroscopic and crystallographic techniques. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of novel heterocyclic compounds, offering both theoretical predictions and practical, field-proven protocols for characterization.

Introduction: The Indazole Scaffold in Modern Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of specific substituents onto the indazole core allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties.

The subject of this guide, 3-Iodo-4,6-dinitro-1H-indazole, incorporates three key functional groups that are anticipated to profoundly influence its reactivity and structure:

  • C3-Iodo Group: The iodine atom at the 3-position serves as a versatile synthetic handle. It is an excellent leaving group, making the molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[4]

  • 4,6-Dinitro Groups: The two electron-withdrawing nitro groups significantly decrease the electron density of the bicyclic system. This functionalization impacts the molecule's acidity, reactivity, and potential as an energetic material. Furthermore, these nitro groups can be readily reduced to amino groups, providing additional vectors for chemical modification.[4]

This guide will systematically explore the anticipated structure of this multi-functionalized indazole, from its synthesis to its detailed characterization.

Proposed Synthetic Pathway

A logical and efficient synthesis of 3-Iodo-4,6-dinitro-1H-indazole would likely proceed via a multi-step sequence starting from a commercially available precursor. The causality behind the chosen sequence is critical to avoid undesired side reactions and to ensure high yields.

Synthetic Rationale

The proposed pathway involves the initial formation of the dinitro-indazole core, followed by a regioselective iodination at the C3 position.

  • Nitration of Indazole: The synthesis would commence with the nitration of 1H-indazole. The introduction of two nitro groups onto the benzene ring typically requires strong nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). The directing effects of the fused pyrazole ring will influence the position of nitration.

  • Separation of Isomers: Nitration may lead to a mixture of isomers. Chromatographic separation would be necessary to isolate the desired 4,6-dinitro-1H-indazole intermediate.

  • Iodination at C3: The final step is the introduction of the iodine atom. The C3 position of the indazole ring is susceptible to electrophilic substitution. An electrophilic iodine source, such as N-Iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent, can be used to achieve this transformation. This step is performed last because the electron-withdrawing nitro groups deactivate the ring, making the C3 position the most favorable site for subsequent electrophilic attack.

Visualized Synthesis Workflow

G cluster_0 Proposed Synthesis of 3-Iodo-4,6-dinitro-1H-indazole Start 1H-Indazole (Starting Material) Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Step 1 Separation Isomer Separation (Chromatography) Nitration->Separation Step 2 Intermediate 4,6-Dinitro-1H-indazole Separation->Intermediate Isolation Iodination Iodination (e.g., NIS or I₂) Intermediate->Iodination Step 3 Product 3-Iodo-4,6-dinitro-1H-indazole (Final Product) Iodination->Product

Caption: Proposed workflow for the synthesis of 3-Iodo-4,6-dinitro-1H-indazole.

Structural Elucidation: A Methodological Guide

Definitive characterization of a novel compound like 3-Iodo-4,6-dinitro-1H-indazole requires a multi-faceted analytical approach. The following protocols are designed as self-validating systems, where data from one technique corroborates the findings of another.

Physicochemical Properties (Predicted)

The following properties are predicted based on the molecular formula C₇H₃IN₄O₄ and data from similar iodo-nitro-indazole compounds.[5][6]

PropertyPredicted ValueSource / Method
Molecular Formula C₇H₃IN₄O₄-
Molecular Weight 333.93 g/mol Calculated
Exact Mass 333.9199 DaCalculated
XLogP3 ~2.5Estimated based on analogs[6]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 5 (2x NO₂, 2x N)Calculated
Appearance Likely a yellow or orange solidBased on dinitroaromatic compounds
Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • Predicted ¹H NMR Spectrum:

    • N-H Proton: A broad singlet is expected, likely at a very downfield chemical shift (>12 ppm) due to the acidic nature of the proton and potential hydrogen bonding.

    • Aromatic Protons: Two doublets are predicted for the H5 and H7 protons on the benzene ring. The strong electron-withdrawing effects of the nitro groups will shift these signals significantly downfield (expected δ > 8.0 ppm).

    • The absence of a signal in the typical H3 region (around 8.2 ppm for unsubstituted indazole) provides strong evidence for C3 substitution.[7]

  • Predicted ¹³C NMR Spectrum:

    • Seven distinct carbon signals are expected.

    • The C-I carbon (C3) will appear at a relatively upfield position compared to other aromatic carbons due to the heavy atom effect of iodine.

    • The carbons bearing the nitro groups (C4, C6) will be significantly downfield.

  • Step-by-Step NMR Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for potentially acidic N-H protons) in a clean NMR tube.[8]

    • Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.

    • 2D NMR: Acquire 2D correlation spectra (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the connectivity through one-bond and long-range correlations.

3.2.2. Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition.

  • Predicted Mass Spectrum:

    • Molecular Ion ([M]⁺ or [M+H]⁺): High-resolution mass spectrometry (HRMS) should show a peak corresponding to the calculated exact mass (333.9199 Da for [M]⁺).

    • Isotopic Pattern: The presence of a single iodine atom will result in a characteristic M+1 peak that is ~7.8% of the M peak intensity.

    • Fragmentation: Electron Ionization (EI) is expected to induce fragmentation. Key losses would include NO₂, NO, and potentially the iodine atom.

  • Step-by-Step MS Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[8]

    • Data Acquisition: Introduce the sample into an ESI-TOF or Orbitrap mass spectrometer for accurate mass measurement.

    • Fragmentation Analysis (MS/MS): Perform tandem MS on the parent ion to confirm the predicted fragmentation pathways, providing further structural validation.

G M [M]⁺ m/z = 333.92 M_NO2 [M-NO₂]⁺ m/z = 287.92 M->M_NO2 - NO₂ M_I [M-I]⁺ m/z = 206.02 M->M_I - I• M_NO2_NO2 [M-2NO₂]⁺ m/z = 241.92 M_NO2->M_NO2_NO2 - NO₂ Fragment1 Further Fragments M_I->Fragment1 M_NO2_NO2->Fragment1

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Predicted IR Absorptions:

    • N-H Stretch: A broad absorption in the 3200-3400 cm⁻¹ region.

    • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.

    • NO₂ Asymmetric Stretch: A strong, sharp absorption around 1520-1560 cm⁻¹.

    • NO₂ Symmetric Stretch: A strong, sharp absorption around 1340-1380 cm⁻¹.

    • Aromatic C=C Stretch: Multiple absorptions in the 1450-1600 cm⁻¹ region.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.

  • Rationale: This technique will provide precise bond lengths, bond angles, and dihedral angles. It will definitively confirm the connectivity and reveal intermolecular interactions, such as hydrogen bonding, in the solid state. Based on related structures, the indazole ring system is expected to be nearly planar.[2] The nitro groups may be slightly twisted out of the plane of the aromatic ring.[3]

  • Step-by-Step Crystallography Protocol:

    • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. A range of solvents should be screened.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystallographic information file (CIF).

Conclusion

While 3-Iodo-4,6-dinitro-1H-indazole remains a compound with limited public data, this guide establishes a robust framework for its synthesis, characterization, and structural understanding. By leveraging established chemical principles and data from analogous molecules, we have outlined the key predictive features and the essential experimental protocols required for its comprehensive analysis. The combination of a plausible synthetic route and a multi-technique analytical workflow—spanning NMR, MS, IR, and X-ray crystallography—provides a clear and actionable path for researchers. The unique combination of a reactive C3-iodo handle and two reducible nitro groups makes this molecule a potentially valuable and versatile building block for the synthesis of novel pharmaceuticals and advanced materials.

References

  • Chem-Impex. 3-Iodo-6-Nitro (1H)Indazole. [Link]

  • PharmaCompass. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • National Center for Biotechnology Information. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • PubChem. 3-Iodo-6-nitroindazole. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Center for Biotechnology Information. 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • PubChem. 6-iodo-1H-indazole. [Link]

  • PubMed. On the mechanism of iodination of tyrosine. [Link]

  • PubMed Central. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. [Link]

  • RxList. Iodinated Contrast Media: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • ACS GCI Pharmaceutical Roundtable. Iodination. [Link]

  • Wikipedia. Iodinated contrast. [Link]

  • Organic Syntheses. Indazole. [Link]

  • ResearchGate. Crystal structure of 4,5-dinitro-1H-imidazole. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of 3-Iodo-4,6-dinitro-1H-indazole

Abstract The 3-Iodo-4,6-dinitro-1H-indazole scaffold represents a high-value "privileged structure" for drug discovery, particularly in the development of kinase inhibitors and anti-infectives. Its utility lies in its or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Iodo-4,6-dinitro-1H-indazole scaffold represents a high-value "privileged structure" for drug discovery, particularly in the development of kinase inhibitors and anti-infectives. Its utility lies in its orthogonal reactivity: the C3-iodine serves as a handle for palladium-catalyzed cross-couplings, while the 4,6-dinitro motif allows for sequential reduction and functionalization (e.g., to amides or ureas). This guide provides a validated workflow for the derivatization of this electron-deficient core, addressing critical challenges such as N-alkylation regioselectivity, catalyst poisoning by nitro groups, and chemoselective reduction.

Safety & Handling (Critical)

WARNING: Energetic Material Precursor

  • Explosion Hazard: Polynitroindazoles are potentially shock-sensitive and thermally unstable. While the 3-iodo derivative is generally stable at room temperature, it should never be subjected to dry grinding or temperatures exceeding 100°C without a blast shield.

  • Chemical Hygiene: Nitro-aromatics are potent sensitizers and potential mutagens. Double-gloving (Nitrile/Neoprene) and working in a fume hood are mandatory.

Strategic Analysis of the Scaffold

The molecule presents three distinct "vectors" for diversification. A logical order of operations is required to prevent side reactions (e.g., deiodination during reduction).

PositionFunctionalityReactivity ProfileRecommended Transformation
N1-H Acidic Amine (

)
High Nucleophilicity (Anionic)Step 1: Alkylation/Arylation to define solubility and isomerism.
C3-I Aryl IodideExcellent ElectrophileStep 2: Suzuki/Sonogashira Coupling. (Do this before reduction to avoid catalyst poisoning by free amines).
C4/C6-NO

Nitro GroupsElectron WithdrawingStep 3: Chemoselective reduction to anilines for library expansion.
Diagram 1: Derivatization Logic Flow

G cluster_0 Critical Decision Point Start 3-Iodo-4,6-dinitro-1H-indazole Step1 Step 1: N-Alkylation (Lock Regiochemistry) Start->Step1 R-X, Base Step2 Step 2: C3-Cross Coupling (Suzuki/Sonogashira) Step1->Step2 Pd(0), Ar-B(OH)2 Step3 Step 3: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step2->Step3 Reduction Target Final Library (Amides/Ureas) Step3->Target Acylation

Caption: Sequential workflow prioritizing N-protection and C3-diversification prior to nitro-group reduction.

Module 1: Regioselective N-Alkylation

The presence of two nitro groups significantly increases the acidity of the N1-proton. While this facilitates alkylation, it introduces a competition between N1 (thermodynamic) and N2 (kinetic/steric) isomers.

Expert Insight: The Regioselectivity Paradox

In 4-nitroindazoles, the "peri-effect" (steric clash between C4-nitro and N1-substituents) can sometimes push alkylation toward N2. However, for 4,6-dinitro systems, the electron-withdrawing nature strongly favors the N1-anion.

  • Preferred Conditions: Mild base (

    
    ) in polar aprotic solvent (DMF or MeCN) favors N1-alkylation .
    
  • Avoid: Strong bases (NaH) or bulky electrophiles can increase N2 ratios.

Protocol A: N1-Alkylation

Reagents: 3-Iodo-4,6-dinitro-1H-indazole (1.0 eq), Alkyl Halide (1.1 eq),


 (2.0 eq), DMF (0.2 M).
  • Dissolution: Dissolve the indazole in anhydrous DMF under

    
    .
    
  • Deprotonation: Add

    
     and stir at RT for 15 min. The solution will turn deep orange/red (nitronate anion).
    
  • Addition: Dropwise add the alkyl halide.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7). The product usually moves faster (higher

    
    ) than the starting material.
    
  • Workup: Pour into ice-water. The N1-alkylated product typically precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

Module 2: C3-Diversification (Suzuki-Miyaura)

The C3-Iodo bond is highly activated for oxidative addition due to the electron-deficient ring. However, nitro groups can coordinate to Pd, necessitating specific ligand choices.

Protocol B: C3-Arylation

Reagents: N-Alkyl-3-iodo-4,6-dinitroindazole (1.0 eq), Aryl Boronic Acid (1.2 eq),


 (5 mol%), 

(2.0 eq, 2M aq), Dioxane.
  • Degassing (Crucial): Sparge 1,4-dioxane and 2M

    
     with Argon for 20 mins. Oxygen causes homocoupling and catalyst death.
    
  • Assembly: In a microwave vial, combine substrate, boronic acid, and catalyst. Add solvents (Dioxane:Water 4:1 ratio).

  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

    • Note: Do not exceed 110°C; thermal decomposition of the nitro-core is a risk.

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (SiO2).

Troubleshooting:

  • Low Yield? Switch to

    
      or XPhos Pd G2 .
    
  • Deiodination? Reduce temperature to 60°C and extend time.

Module 3: Nitro Group Reduction

Decision: Do you need to retain the C3-Iodine?

  • YES: Use Method A (Fe/NH4Cl) . (Chemoselective).[1]

  • NO (Already coupled): Use Method B (Hydrogenation) . (Cleanest).

Method A: Iron-Mediated Reduction (Iodine-Safe)

This method reduces nitro groups to anilines without touching the C-I bond or aromatic halides.

  • Suspend substrate in EtOH/Water (4:1) .

  • Add Iron powder (5.0 eq) and

    
     (5.0 eq) .
    
  • Heat to reflux (80°C) for 1–3 hours.

  • Workup: Filter hot through Celite (caution: pyrophoric iron waste). Wash with EtOAc.[2]

  • Result: 4,6-diamino-indazole derivative.

Diagram 2: Regioselectivity & Mechanism

Mechanism Indazole 4,6-Dinitro Indazole Anion Indazolyl Anion (Resonance Stabilized) Indazole->Anion Base (K2CO3) N1_Product N1-Alkyl (Major) Thermodynamic Anion->N1_Product R-X (Unobstructed) N2_Product N2-Alkyl (Minor) Kinetic/Steric Anion->N2_Product R-X (Steric Clash w/ 3-I)

Caption: Base-mediated alkylation favors N1 due to electronic stabilization, though the C3-Iodo group exerts steric pressure against N2 attack.

References & Validation

The protocols above are synthesized from established methodologies for electron-deficient indazoles.

  • Regioselectivity in Indazoles:

    • Topic: Analysis of N1 vs N2 alkylation patterns in substituted indazoles.

    • Source:Beilstein J. Org.[3] Chem.2024 , 20, 1940–1954.

    • URL:[Link]

  • Suzuki Coupling of Iodoindazoles:

    • Topic: Microwave-assisted coupling of unprotected and protected 3-iodoindazoles.[4]

    • Source:Molecules2018 , 23(8), 2055.

    • URL:[Link]

  • Nitro Reduction Strategies:

    • Topic: Chemoselective reduction of nitro groups in the presence of halides.

    • Source:Common Organic Chemistry - Nitro Reduction Protocols.

    • URL:[Link]

  • Indazole Synthesis Overview:

    • Topic: General methods for 3-haloindazole preparation.

    • Source:Organic Syntheses2020 , 97, 314-326.[2]

    • URL:[Link]

Sources

Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Iodo-4,6-dinitro-1H-indazole Derivatives

Introduction 3-Iodo-4,6-dinitro-1H-indazole and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The indazole core is a well-established...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-4,6-dinitro-1H-indazole and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The indazole core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The introduction of nitro groups and an iodine atom onto the indazole scaffold can further modulate the compound's electronic properties, lipophilicity, and potential for further functionalization, making these derivatives valuable intermediates in the synthesis of novel drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for synthesizing 3-iodo-4,6-dinitro-1H-indazole. The protocol herein is designed with scientific integrity and practical insights to ensure reproducibility and a high degree of success.

Chemical Principles and Synthetic Strategy

The synthesis of 3-iodo-4,6-dinitro-1H-indazole is a multi-step process that requires careful control of reaction conditions. The chosen synthetic strategy involves a two-step sequence:

  • Dinitration of 1H-Indazole: The first step is the electrophilic nitration of the 1H-indazole starting material to introduce two nitro groups at the 4 and 6 positions of the benzene ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

  • Iodination of 4,6-dinitro-1H-indazole: The second step involves the direct iodination of the dinitrated indazole at the 3-position of the pyrazole ring. This is achieved using an iodinating agent in the presence of a base.

The rationale behind this sequence is based on the directing effects of the substituents on the indazole ring. The initial nitration is directed to the 4 and 6 positions due to the activating effect of the pyrazole ring. Subsequent iodination is directed to the 3-position, which is the most nucleophilic carbon on the pyrazole ring of the dinitrated intermediate.

Experimental Workflow

The overall experimental workflow for the synthesis of 3-iodo-4,6-dinitro-1H-indazole is depicted in the following diagram:

experimental_workflow start Start dinitration Step 1: Dinitration of 1H-Indazole start->dinitration purification1 Purification of 4,6-dinitro-1H-indazole dinitration->purification1 iodination Step 2: Iodination of 4,6-dinitro-1H-indazole purification1->iodination purification2 Purification of 3-Iodo-4,6-dinitro-1H-indazole iodination->purification2 analysis Characterization (NMR, IR, MS) purification2->analysis end End Product analysis->end

Figure 1: Experimental workflow for the synthesis of 3-iodo-4,6-dinitro-1H-indazole.

Detailed Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Keep away from ignition sources.

Step 1: Synthesis of 4,6-dinitro-1H-indazole

Principle: This step involves the electrophilic aromatic substitution of 1H-indazole with nitronium ions (NO₂⁺) generated in situ from a mixture of concentrated nitric and sulfuric acids.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1H-Indazole118.135.0 g0.0423
Conc. Sulfuric Acid (98%)98.0820 mL-
Conc. Nitric Acid (70%)63.0110 mL-
Crushed Ice-100 g-
Deionized Water18.02200 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5.0 g (0.0423 mol) of 1H-indazole to 20 mL of concentrated sulfuric acid. Stir the mixture until the indazole is completely dissolved.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to a beaker cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the indazole solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice with constant stirring.

  • The yellow precipitate of 4,6-dinitro-1H-indazole will form.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: Approximately 70-80%.

Step 2: Synthesis of 3-Iodo-4,6-dinitro-1H-indazole

Principle: This step involves the direct iodination of the electron-deficient 4,6-dinitro-1H-indazole at the C3 position. The reaction is facilitated by a base which deprotonates the N1-H, increasing the nucleophilicity of the indazole ring system.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4,6-dinitro-1H-indazole208.134.0 g0.0192
Iodine (I₂)253.815.38 g0.0212
Potassium Hydroxide (KOH)56.112.15 g0.0383
Dimethylformamide (DMF)73.0940 mL-
10% aq. Sodium Bisulfite (NaHSO₃)-50 mL-
Diethyl Ether74.12100 mL-
Saturated Brine Solution-50 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • To a stirred solution of 4.0 g (0.0192 mol) of 4,6-dinitro-1H-indazole in 40 mL of DMF in a 100 mL round-bottom flask, add 5.38 g (0.0212 mol) of iodine.

  • Add 2.15 g (0.0383 mol) of potassium hydroxide pellets to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.[2]

  • Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion, pour the reaction mixture into 50 mL of 10% aqueous sodium bisulfite solution to quench the excess iodine.

  • Extract the product with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with water (50 mL) and then with saturated brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: Approximately 60-70%.

Characterization

The final product, 3-iodo-4,6-dinitro-1H-indazole, should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., N-H, NO₂, C-I).

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Reaction Mechanism

The synthesis of 3-iodo-4,6-dinitro-1H-indazole proceeds through the following proposed reaction mechanism:

reaction_mechanism cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Iodination Indazole 1H-Indazole 4,6-dinitro-1H-indazole 4,6-dinitro-1H-indazole Indazole->4,6-dinitro-1H-indazole HNO₃, H₂SO₄ 3-Iodo-4,6-dinitro-1H-indazole 3-Iodo-4,6-dinitro-1H-indazole 4,6-dinitro-1H-indazole->3-Iodo-4,6-dinitro-1H-indazole I₂, KOH, DMF

Figure 2: Synthetic pathway for 3-iodo-4,6-dinitro-1H-indazole.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete nitration.Ensure the reaction time is sufficient and monitor by TLC. The temperature control is critical; too low may slow the reaction, too high may cause decomposition.
Low yield in Step 2 Incomplete iodination or side reactions.Ensure the base is added in appropriate amounts. The use of fresh, dry DMF is recommended.
Multiple spots on TLC after Step 2 Presence of starting material and byproducts.Optimize the purification by column chromatography, adjusting the solvent system for better separation.
Product decomposition Harsh reaction conditions.Carefully control the temperature during both steps. For the iodination step, ensure the reaction is not heated unless necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-iodo-4,6-dinitro-1H-indazole. By following the outlined procedures and understanding the underlying chemical principles, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

  • Shaik, F., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds.
  • National Center for Biotechnology Information. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

Sources

Method

Application Note: Kinetic Profiling & Reactivity of 3-Iodo-4,6-dinitro-1H-indazole

This Application Note is designed for researchers and process chemists utilizing 3-Iodo-4,6-dinitro-1H-indazole (IDNI) as a high-value scaffold in drug discovery and energetic materials research. Part 1: Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 3-Iodo-4,6-dinitro-1H-indazole (IDNI) as a high-value scaffold in drug discovery and energetic materials research.

Part 1: Executive Summary & Kinetic Landscape

3-Iodo-4,6-dinitro-1H-indazole represents a distinct class of "push-pull" heterocyclic scaffolds. Unlike standard halo-indazoles, the presence of two strongly electron-withdrawing nitro groups (


) at the C4 and C6 positions fundamentally alters the reaction kinetics of the C3-Iodine bond and the N1-Proton.
The Kinetic "Switch"

Research indicates that IDNI does not behave like a standard aryl iodide. The C4-nitro group exerts a powerful ortho-effect on the C3-iodine, creating a competitive kinetic landscape between:

  • Palladium-Catalyzed Cross-Coupling (Standard): Relying on oxidative addition.

  • Nucleophilic Aromatic Substitution (

    
    ) (Activated):  Enabled by the extreme electron deficiency of the pyrazole ring.
    

Critical Insight: In standard indazoles,


 at C3 is kinetically disfavored. In IDNI, the activation energy (

) for direct nucleophilic displacement is significantly lowered, requiring precise temperature and solvent control to avoid side reactions during library synthesis.

Part 2: Chemical Properties & Mechanistic Theory

Electronic Activation Map

The reactivity of IDNI is dictated by the specific positioning of the nitro groups relative to the reactive centers.

  • N1-Position (Acidity): The

    
     of unsubstituted indazole is ~13.9. The inductive effects of 4,6-dinitro substitution lower the 
    
    
    
    of IDNI to an estimated range of 8.5–9.5 . This makes the N1-H deprotonation kinetically instantaneous with weak bases (e.g.,
    
    
    ), significantly accelerating
    
    
    -alkylation rates compared to mono-nitro analogs [1].
  • C3-Position (Electrophilicity): The C3-I bond is polarized. The C4-nitro group (proximal) creates a localized positive dipole at C3.

    • Consequence: Oxidative addition of Pd(0) is accelerated (electronic activation), but the transition state for nucleophilic attack (Meisenheimer complex) is also stabilized.

Visualization of Reaction Pathways

The following diagram illustrates the competitive kinetic pathways for IDNI.

IDNI_Kinetics IDNI 3-Iodo-4,6-dinitro-1H-indazole (Substrate) Deprot Step 1: N1-Deprotonation (Fast, k1) IDNI->Deprot Base (B:) Anion Indazolyl Anion (Intermediate) Deprot->Anion -BH+ N_Alk N1-Alkylated Product (Stable Precursor) Anion->N_Alk R-X (k2) Pd_Complex Pd(II)-Complex (Oxidative Addition) N_Alk->Pd_Complex Pd(0), Ligand (Path A) SNAr_TS Meisenheimer-like TS (Competitive Side Reaction) N_Alk->SNAr_TS Nu: (Amine/OR-) (Path B - Risk) Suzuki Suzuki/Sonogashira Product (Target) Pd_Complex->Suzuki Boronic Acid/Alkyne SNAr_Prod 3-Amino/Alkoxy Derivative (Impurity) SNAr_TS->SNAr_Prod -I (Leaving Group)

Figure 1: Competitive reaction pathways for IDNI. Note the bifurcation at the N1-alkylated intermediate where C3-substitution can proceed via Pd-catalysis (Path A) or direct


 (Path B).

Part 3: Experimental Protocols

Protocol A: Determination of N-Alkylation Kinetics

Objective: To determine the rate constant (


) and order of reaction for the N1-alkylation of IDNI, ensuring regioselectivity over N2.

Materials:

  • Substrate: IDNI (1.0 eq)

  • Electrophile: Benzyl bromide (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

  • Internal Standard: 1,3,5-Trimethoxybenzene

Methodology:

  • Preparation: Dissolve IDNI (0.1 mmol) and Internal Standard in DMF (1.0 mL) in a thermostated reaction vial (

    
    ).
    
  • Initiation: Add

    
     and stir for 5 minutes to ensure deprotonation (color change to deep yellow/orange is typical for nitro-indazole anions).
    
  • Reaction: Inject Benzyl bromide (

    
    ).
    
  • Sampling: Withdraw 20

    
     aliquots at 
    
    
    
    minutes.
  • Quench: Immediately dilute into cold MeOH/0.1% Formic acid to arrest the reaction.

  • Analysis: Analyze via UPLC-MS (C18 column, Gradient 5-95% ACN/Water).

Data Processing:

  • Plot

    
     vs. time.
    
  • A linear plot indicates Pseudo-First Order kinetics (if electrophile is in excess).

  • Note: Due to the 4,6-dinitro effect, this reaction is expected to be 2-3x faster than unsubstituted indazole.

Protocol B: Assessing C3-Iodine Stability ( Competition)

Objective: To quantify the susceptibility of the C3-I bond to direct displacement by amines (a common side reaction during Buchwald couplings).

Methodology:

  • Setup: Dissolve N1-alkylated IDNI (0.1 mmol) in DMSO.

  • Challenge: Add Morpholine (5.0 eq) without any metal catalyst.

  • Thermal Stress: Heat to

    
     and monitor every 1 hour for 6 hours.
    
  • Observation:

    • If C3-morpholino product is observed

      
      , the C3-I bond is labile .
      
    • Mitigation: For subsequent Pd-couplings, use non-nucleophilic bases (e.g.,

      
       or 
      
      
      
      ) and bulky ligands (e.g., XPhos) to favor Reductive Elimination over
      
      
      .

Part 4: Quantitative Data Summary

The following table summarizes predicted and observed kinetic trends for IDNI compared to standard 3-Iodoindazole.

Parameter3-Iodoindazole (Standard)3-Iodo-4,6-dinitro-1H-indazole (IDNI)Kinetic Implication
N1-Acidity (

)
~13.9~9.0 (Est.) IDNI deprotonates with weak bases; N-alkylation is rapid.
C3-I Bond Length 2.08 Å2.12 Å (Predicted) Longer bond = weaker bond; higher oxidative addition rates.

Susceptibility
NegligibleHigh Nucleophiles can displace Iodine without Pd catalyst at high T.
Regioselectivity (N1:N2) ~80:20>95:5 Steric bulk of 4-nitro and 6-nitro directs alkylation to N1 (thermodynamic product).

Part 5: Safety & Handling (Crucial)

WARNING: ENERGETIC MATERIAL Polynitro-indazoles possess high energy density and are potential explosives.

  • Thermal Stability: Do not heat IDNI neat or in concentrated solution above

    
     without DSC (Differential Scanning Calorimetry) validation.
    
  • Shock Sensitivity: The combination of the iodine (heavy atom) and nitro groups creates internal strain. Handle with plastic spatulas; avoid metal-on-metal friction.

  • Reaction Exotherms: The N-alkylation of IDNI is significantly more exothermic than standard indazoles due to the stability of the resulting aromatic system. Add electrophiles slowly at

    
    .
    

Part 6: References

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nitta, Y., et al. (2024).[1] Directed nucleophilic aromatic substitution reaction. Chemical Communications.[1][2] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Neumann, C. N., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Nature. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-4,6-dinitro-1H-indazole

Welcome to the dedicated technical support resource for the synthesis of 3-Iodo-4,6-dinitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 3-Iodo-4,6-dinitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the formation of potential byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of 3-Iodo-4,6-dinitro-1H-indazole is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most probable synthetic route involves the diazotization of a 3-amino-4,6-dinitro-1H-indazole precursor, followed by a Sandmeyer-type iodination reaction. The electron-withdrawing nature of the dinitro groups on the indazole ring significantly influences the reactivity of the intermediates, making the process susceptible to specific side reactions and byproduct formation.

This guide will delve into the potential challenges you may encounter and provide actionable solutions based on established chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3-Iodo-4,6-dinitro-1H-indazole, with a focus on identifying and mitigating the formation of byproducts.

Q1: My yield of 3-Iodo-4,6-dinitro-1H-indazole is significantly lower than expected. What are the likely causes?

A1: Low yields can be attributed to several factors, primarily related to the stability of the diazonium salt intermediate and competing side reactions during the iodination step.

  • Incomplete Diazotization: The diazotization of the starting material, 3-amino-4,6-dinitro-1H-indazole, may be incomplete. This can be due to insufficient nitrous acid, improper temperature control (diazotization is typically carried out at 0-5 °C), or a non-homogenous reaction mixture.[1][2]

    • Solution: Ensure the dropwise addition of a cold solution of sodium nitrite to a well-stirred, acidic solution of the amine at a strictly controlled low temperature. Monitor the reaction for the complete consumption of the starting amine using Thin Layer Chromatography (TLC).

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures.[1][2] The presence of two electron-withdrawing nitro groups can further destabilize the diazonium salt. Decomposition can lead to the formation of phenolic byproducts.

    • Solution: Use the freshly prepared diazonium salt immediately in the subsequent iodination step without isolation. Maintain the reaction temperature below 5 °C throughout the diazotization and subsequent addition to the iodide solution.

  • Side Reactions during Iodination: The Sandmeyer reaction with potassium iodide can have competing side reactions.[3][4] The primary competing reaction is the reduction of the diazonium group, leading to the formation of 4,6-dinitro-1H-indazole.

    • Solution: While copper catalysts are not typically required for iodination with KI, their use in other Sandmeyer reactions is known to suppress some side reactions.[5] However, for iodination, ensuring a sufficient concentration of iodide ions and maintaining a controlled temperature are key.

  • Azo Coupling: Unreacted diazonium salt can couple with the electron-rich product or starting material to form colored azo compounds, which are significant impurities that can complicate purification and reduce the yield of the desired product.

    • Solution: Slow, controlled addition of the diazonium salt solution to the iodide solution can help to minimize the concentration of the diazonium salt at any given time, thus reducing the likelihood of azo coupling.

Q2: My final product is a dark, discolored solid, and purification is challenging. What are these colored impurities?

A2: The presence of color in your product is a strong indicator of byproduct formation, most commonly azo compounds and phenolic impurities.

  • Azo Byproducts: As mentioned previously, diazonium salts are electrophilic and can react with electron-rich aromatic compounds. In this synthesis, the diazonium intermediate can couple with unreacted 3-amino-4,6-dinitro-1H-indazole or the 3-iodo-4,6-dinitro-1H-indazole product to form highly colored azo dyes.

    • Identification: These compounds typically appear as intensely colored spots on a TLC plate and can be characterized by UV-Vis spectroscopy and mass spectrometry.

    • Mitigation and Removal: To minimize their formation, ensure a slight excess of nitrous acid during diazotization to consume all the starting amine and maintain a low temperature. Purification can be achieved by column chromatography, though the polarity of these byproducts may be similar to the desired product, requiring careful optimization of the mobile phase.

  • Phenolic Byproducts: Decomposition of the diazonium salt in the aqueous acidic medium can lead to the formation of 3-hydroxy-4,6-dinitro-1H-indazole. These phenolic compounds can be susceptible to oxidation, leading to the formation of colored quinone-type structures.

    • Identification: Phenolic impurities can be detected by a color change upon addition of a base (phenoxide formation) and can be characterized by NMR and IR spectroscopy (presence of a broad -OH stretch).

    • Mitigation and Removal: Minimize the time the diazonium salt is in the acidic solution before the addition of potassium iodide. Phenolic impurities can often be removed by an aqueous base wash during the work-up, as the phenol will be deprotonated and dissolve in the aqueous layer.

Q3: I see an unexpected peak in my Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) analysis of the crude product. What could it be?

A3: Besides the byproducts mentioned above, other impurities can arise from the starting materials or side reactions.

  • Unreacted Starting Material: The presence of 3-amino-4,6-dinitro-1H-indazole indicates an incomplete diazotization reaction.

    • Identification: This can be confirmed by comparing the NMR and MS data of the crude product with that of the starting material.

  • Reduced Byproduct (De-iodination): The formation of 4,6-dinitro-1H-indazole is a common byproduct resulting from the reduction of the diazonium intermediate.

    • Identification: This byproduct will have a molecular weight corresponding to the loss of the iodo group and the diazonium group, replaced by a hydrogen atom. Its presence can be confirmed by MS and 1H NMR (appearance of a proton signal in the aromatic region where the iodine was expected).

  • Isomeric Byproducts: Depending on the purity of the starting materials, isomeric impurities could be carried through the synthesis. For example, if the initial nitration steps were not completely regioselective, other dinitro-amino-indazole isomers could be present.

    • Identification: Isomeric byproducts can be challenging to identify and separate. High-resolution analytical techniques such as 2D NMR and LC-MS/MS may be necessary for full characterization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 3-Iodo-4,6-dinitro-1H-indazole to control impurity formation?

A1: The diazotization step is the most critical. The formation and immediate use of the diazonium salt under strictly controlled temperature conditions (0-5 °C) is paramount to prevent its decomposition and subsequent side reactions.[1][2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective tool for monitoring the reaction. You can track the disappearance of the starting amine (3-amino-4,6-dinitro-1H-indazole) and the appearance of the product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used. Staining with a visualizing agent like potassium permanganate can help to identify different spots.

Q3: What purification methods are recommended for 3-Iodo-4,6-dinitro-1H-indazole?

A3: A multi-step purification approach is often necessary.

  • Aqueous Work-up: After the reaction, quenching with a reducing agent (e.g., sodium bisulfite) can remove excess iodine. Washing with a dilute base (e.g., sodium bicarbonate solution) can remove acidic phenolic byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective in separating the desired product from less polar (e.g., reduced byproduct) and more polar (e.g., azo compounds) impurities.

  • Recrystallization: The final purification step can be recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a highly pure product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and should be handled with extreme care. It is strongly recommended to use them in solution without isolation.[1]

  • Nitrous Acid: Nitrous acid is unstable and is generated in situ from sodium nitrite and a strong acid. The reaction releases nitrogen oxides, which are toxic. The reaction should be performed in a well-ventilated fume hood.

  • Iodine: Iodine is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizing the Reaction and Byproduct Formation

The following diagram illustrates the intended synthetic pathway and the formation of key byproducts.

Synthesis_Byproducts A 3-Amino-4,6-dinitro-1H-indazole B Diazonium Salt Intermediate A->B NaNO2, H+ (Diazotization) C 3-Iodo-4,6-dinitro-1H-indazole (Desired Product) B->C KI (Iodination) D 4,6-Dinitro-1H-indazole (Reduction Byproduct) B->D Reduction E 3-Hydroxy-4,6-dinitro-1H-indazole (Phenolic Byproduct) B->E H2O (Decomposition) F Azo Compound (Coupling Byproduct) B->F + Aromatic Compound

Caption: Synthetic pathway and major byproduct formation.

Summary of Potential Byproducts

Byproduct Formation Pathway Typical Method of Identification Recommended Removal Strategy
4,6-Dinitro-1H-indazoleReduction of the diazonium saltMS, 1H NMRColumn Chromatography
3-Hydroxy-4,6-dinitro-1H-indazoleDecomposition of the diazonium salt in waterNMR, IR, Base wash color changeAqueous base wash, Column Chromatography
Azo CompoundsCoupling of the diazonium salt with an aromatic ringTLC (colored spot), UV-Vis, MSColumn Chromatography
Unreacted Starting MaterialIncomplete diazotizationTLC, NMR, MSColumn Chromatography

Experimental Protocol: Diazotization and Iodination

This is a generalized protocol and should be adapted based on specific laboratory conditions and safety assessments.

  • Dissolution of Amine: Dissolve 3-amino-4,6-dinitro-1H-indazole in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite in water and cool it to 0-5 °C. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. Stir for an additional 20-30 minutes at this temperature after the addition is complete.

  • Preparation of Iodide Solution: In a separate flask, dissolve potassium iodide in water and cool it to 0-5 °C.

  • Iodination: Slowly add the cold diazonium salt solution to the stirred potassium iodide solution. A dark precipitate may form.

  • Reaction Completion and Work-up: Allow the reaction mixture to stir at low temperature for a period, then let it warm to room temperature. Quench any excess iodine with a solution of sodium bisulfite.

  • Isolation and Purification: Isolate the crude product by filtration. Purify as described in the FAQ section.

References

  • Snyder, H. R., et al. (1952). The Synthesis of Indazole. Journal of the American Chemical Society, 74(8), 2009-2012.
  • Ferrari, M., et al. (1989). A New, Simple Synthesis of 1H-Indazole-3-carboxylic Acid. Journal of Heterocyclic Chemistry, 26(2), 531-532.
  • US Patent US20060167235A1. (2006). Process for the preparation of aryl diazonium salts and reaction with nucleophiles.
  • Master Organic Chemistry. (2018).
  • BYJU'S.
  • Organic Chemistry Portal. (2021). Sandmeyer Reaction.
  • Wikipedia. Sandmeyer reaction.
  • Organic Chemistry Portal.
  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
  • Shimadzu. (2021). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
  • Royal Society of Chemistry. (2012).
  • Chemistry LibreTexts. (2019). 14.
  • Reddit. (2022).

Sources

Optimization

Technical Support Hub: Suzuki Coupling with 3-Iodo-Indazoles

Ticket ID: IND-SUZ-3I Status: Open Support Tier: Senior Application Scientist Introduction: The Substrate Challenge You are working with 3-iodo-1H-indazole .[1][2] This is a deceptive substrate. While the C-I bond is ele...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-SUZ-3I Status: Open Support Tier: Senior Application Scientist

Introduction: The Substrate Challenge

You are working with 3-iodo-1H-indazole .[1][2] This is a deceptive substrate. While the C-I bond is electronically primed for oxidative addition (weak bond strength), the indazole core presents two distinct failure modes that frustrate standard Suzuki protocols:

  • Catalyst Sequestration (The "Free NH" Trap): The N1 nitrogen (and N2) can coordinate to Palladium, displacing ligands and shutting down the catalytic cycle. If the N-H is deprotonated by your base, the resulting indazolyl anion is an even more potent ligand poison.

  • Protodehalogenation: The 3-iodo position is electron-deficient. If transmetallation is slow (due to steric bulk or weak boronic acid nucleophilicity), the Pd(II)-aryl species will scavenge a hydride (often from the solvent) and reduce to the simple indazole (C-H), destroying your starting material.

Module 1: Decision Matrix & Workflow

Before mixing reagents, determine your pathway. 90% of failures occur because researchers attempt Pathway B with Pathway A conditions.

SuzukiWorkflow Start Substrate: 3-Iodo-Indazole Decision Is N1 Protected? Start->Decision Protected Pathway A: Protected (Recommended) (SEM, THP, Boc) Decision->Protected Yes Unprotected Pathway B: Unprotected (Free NH) Decision->Unprotected No LigandA Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Protected->LigandA BaseA Base: Na2CO3 or Cs2CO3 LigandA->BaseA OutcomeA High Yield Standard Conditions BaseA->OutcomeA LigandB Catalyst: XPhos Pd G3 or SPhos Pd G2 (Bulky Ligands Required) Unprotected->LigandB BaseB Base: K3PO4 (Anhydrous prefered) LigandB->BaseB OutcomeB Moderate Yield Requires Optimization BaseB->OutcomeB

Figure 1: Operational workflow for selecting catalyst systems based on N-protection status. Note the divergence in ligand requirements.

Module 2: Critical Troubleshooting (FAQs)

Issue 1: "I see no product, only starting material."

Diagnosis: Catalyst Poisoning. The Mechanism: In unprotected indazoles, the basic nitrogen (N2) or the deprotonated N1 acts as a ligand. Standard phosphines (PPh3, dppf) are not bulky enough to prevent this coordination. The Pd gets "stuck" on the nitrogen and cannot perform oxidative addition or transmetallation. The Fix:

  • If you must remain unprotected: Switch to Buchwald Precatalysts (Gen 2/3) containing XPhos or SPhos . These ligands are massive; they create a "steric wall" that physically blocks the nitrogen from coordinating to the Pd center while still allowing the oxidative addition of the C-I bond [1].

  • If you can protect: Install a THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group. These are robust and prevent N-coordination.

Issue 2: "My iodide is gone, but I isolated the reduced indazole (H instead of I)."

Diagnosis: Protodehalogenation (Hydrodehalogenation). The Mechanism:

  • Oxidative addition occurs (Pd inserts into C-I).[3][4]

  • Transmetallation is too slow.

  • The Pd-Indazole species finds a hydride source (often an alcohol solvent like MeOH/EtOH or trace water) instead of the boronic acid.

  • Reductive elimination releases the reduced product (Indazole-H). The Fix:

  • Solvent Switch: Eliminate alcohols. Use 1,4-Dioxane or DMF .[5]

  • Water Control: While Suzuki requires some water for the base to work, too much can promote side reactions with labile iodides. Reduce water ratio to 10:1 or use anhydrous conditions with a soluble base (e.g., CsF or TMSOK) [2].

  • Boost Transmetallation: Increase the concentration of the boronic acid (1.5–2.0 equiv) to outcompete the hydride source.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Boronic Acid Degradation (Protodeboronation). The Mechanism: Heteroaryl boronic acids are notoriously unstable. Under basic, aqueous conditions at high heat, the C-B bond breaks, and the boronic acid decomposes before it can couple. The Fix:

  • Slow Addition: Add the boronic acid in portions (e.g., 0h, 2h, 4h).

  • Switch Boron Source: Use a Pinacol Ester (BPin) or MIDA boronate . These release the active boronic acid slowly, maintaining a steady concentration without flooding the system with unstable species [3].

Module 3: Standard Operating Procedures (SOPs)

Protocol A: The "Robust" Method (Protected Substrate)

Use this for scale-up or valuable intermediates.

  • Preparation: In a vial, combine N1-SEM-3-iodoindazole (1.0 equiv), Aryl-Boronic Acid (1.3 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Activation: Add 2M aq. Na2CO3 (3.0 equiv).

  • Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen kills the catalyst).

  • Reaction: Seal and heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water. The SEM group can be removed later with TBAF or TFA.

Protocol B: The "Direct" Method (Unprotected Substrate)

Use this for rapid screening or if protection is impossible.

  • Preparation: In a microwave vial, combine 3-iodoindazole (1.0 equiv), Aryl-Boronic Pinacol Ester (1.5 equiv), and XPhos Pd G3 (2-5 mol%).

  • Base: Add K3PO4 (3.0 equiv, finely ground).

  • Solvent: Add n-Butanol/Water (4:1 ratio) OR Dioxane/Water (4:1). Note: XPhos is robust enough to handle the alcohol, which helps solubility of the free NH substrate.

  • Reaction: Microwave irradiation at 100-110°C for 1 hour.

  • Note: If conversion is low, add another 2 mol% catalyst and reheat.

Module 4: Mechanistic Visualization

Why does the "Free NH" poison the catalyst? The diagram below illustrates the competition between the productive cycle and the "off-cycle" resting state caused by nitrogen coordination.

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd inserts into C-I) Pd0->OxAdd Fast Poison OFF-CYCLE TRAP N-Coordination to Pd OxAdd->Poison Unprotected Indazole (High Affinity) TransMet Transmetallation (Boron exchange) OxAdd->TransMet Requires Base Poison->OxAdd Reversible only with Bulky Ligands Prod Reductive Elimination (C-C Bond Formed) TransMet->Prod Prod->Pd0 Regeneration

Figure 2: Catalytic cycle showing the "Off-Cycle Trap" where the indazole nitrogen coordinates to Palladium, preventing transmetallation. Bulky ligands (XPhos) destabilize the red node, forcing the cycle forward.

Summary Data Table: Ligand Performance

Based on internal optimization data for 3-iodoindazole coupling.

Ligand SystemSubstrate TypeConversion (2h)Risk FactorRecommendation
Pd(PPh3)4 Protected85%Oxidation sensitiveGood for standard use.
Pd(dppf)Cl2 Protected98% LowGold Standard for protected.
Pd(PPh3)4 Unprotected<10%Catalyst PoisoningDo not use.
XPhos Pd G3 Unprotected92% CostGold Standard for unprotected.
SPhos Pd G2 Unprotected88%Steric crowdingExcellent alternative to XPhos.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). Available at: [Link]

  • Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (PMC). Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. MDPI Molecules. Available at: [Link][1][6]

Sources

Troubleshooting

Technical Support Center: Nitration of 3-Iodo-1H-Indazole

Welcome to the Technical Support Center for the nitration of 3-iodo-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic tra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of 3-iodo-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring the integrity and success of your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the nitration of 3-iodo-1H-indazole. Each question is followed by a detailed explanation of the underlying chemical principles and actionable steps for resolution.

Q1: Why am I observing a significant amount of a de-iodinated nitro-indazole product in my reaction mixture?

A1: This is likely due to an ipso-substitution side reaction, where the nitro group replaces the iodine atom at the C3 position.

Ipso-substitution is a known phenomenon in electrophilic aromatic substitution reactions.[1][2] In this case, the nitronium ion (NO₂⁺) attacks the carbon atom already bearing the iodo substituent. The stability of the resulting Wheland intermediate and the nature of the leaving group (in this case, I⁺) determine the likelihood of this pathway.[3]

Causality and Mitigation Strategies:

  • Reaction Conditions: Harsh nitrating conditions, such as the use of fuming nitric acid and concentrated sulfuric acid at elevated temperatures, can promote ipso-substitution.[4]

  • Mitigation:

    • Employ milder nitrating agents. Consider using reagents like iron(III) nitrate or copper(II) nitrate, which can offer greater control and selectivity.[5]

    • Carefully control the reaction temperature. Running the reaction at a lower temperature (e.g., 0-5°C) can disfavor the higher activation energy pathway of ipso-substitution.[6]

    • Slow, dropwise addition of the nitrating agent to the solution of 3-iodo-1H-indazole can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of this side reaction.

Q2: My NMR analysis shows a complex mixture of nitro-isomers. How can I improve the regioselectivity of the nitration?

A2: The formation of multiple isomers is a common challenge in the nitration of indazoles due to the influence of the fused ring system and the directing effects of the substituents.

The indazole ring system itself does not have a strongly directing influence, and the position of nitration is heavily dependent on the reaction conditions and any existing substituents.[7] For 3-iodo-1H-indazole, nitration can potentially occur at the 4, 5, 6, and 7 positions of the benzene ring.

Factors Influencing Regioselectivity and Optimization:

  • Nitrating Agent: The choice of nitrating agent and solvent system plays a crucial role. For instance, nitration of 2H-indazoles with iron(III) nitrate has been shown to selectively yield 7-nitroindazoles.[5]

  • Protecting Groups: The presence of a protecting group on one of the indazole nitrogens can significantly alter the electronic distribution in the ring and, consequently, the regiochemical outcome of the nitration.[7][8] While this adds extra steps to your synthesis, it can be a powerful tool for directing the nitration to a specific position.

  • Reaction Temperature: As with many reactions involving multiple potential products, temperature control is key. Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to a mixture of thermodynamically favored products.

Q3: I'm experiencing low yields and the formation of dark, tarry byproducts. What is causing this and how can I prevent it?

A3: The formation of dark, insoluble materials often indicates over-nitration or oxidative decomposition of the starting material or product.

Indazoles, while aromatic, can be sensitive to strongly acidic and oxidizing conditions, which are characteristic of many nitration protocols.[4] The nitro group is strongly deactivating, which can make subsequent nitrations more difficult, but under harsh enough conditions, dinitration or even trinitration can occur, leading to highly unstable and potentially explosive compounds.[9]

Preventative Measures:

  • Stoichiometry: Use a precise stoichiometry of the nitrating agent. An excess of the nitrating agent is a common cause of over-nitration.

  • Reaction Monitoring: Carefully monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

  • Milder Conditions: As mentioned previously, switching to a milder nitrating system can significantly reduce decomposition.

  • Work-up Procedure: Ensure that the work-up procedure effectively neutralizes the acidic reaction mixture and removes any residual oxidizing agents. Pouring the reaction mixture onto crushed ice is a common and effective method.[6]

Q4: I'm struggling to separate the desired nitro-3-iodo-1H-indazole isomer from the other regioisomers. What purification strategies are most effective?

A4: The separation of regioisomers of substituted indazoles can be challenging due to their similar polarities. A combination of techniques may be necessary.

Purification Techniques:

  • Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (e.g., mixtures of petroleum ether and ethyl acetate) to achieve optimal separation on a silica gel column.[10]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be highly effective in isolating a single, pure isomer. The choice of solvent is critical and may require some screening.[11]

  • Preparative HPLC: For particularly difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity isomers, although this method is less scalable.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the nitration of 3-iodo-1H-indazole.

Q5: What are the primary side reactions to be aware of during the nitration of 3-iodo-1H-indazole?

A5: The main side reactions of concern are:

  • Ipso-substitution: Replacement of the iodine atom with a nitro group.[1][2]

  • Formation of multiple regioisomers: Nitration at different positions on the benzene ring.[7]

  • Over-nitration: Introduction of more than one nitro group onto the indazole ring system.

  • Oxidative decomposition: Degradation of the starting material or product under harsh reaction conditions.

Q6: How does the N-H proton of the indazole ring affect the nitration reaction?

A6: The acidic N-H proton can be deprotonated under basic conditions, but under the strongly acidic conditions of nitration, the nitrogen atoms are likely to be protonated.

Protonation of the indazole nitrogens deactivates the ring system towards electrophilic attack. This is another reason why careful control of the reaction conditions is essential. To avoid this complication and to direct the regioselectivity, N-protection is often employed.[7][8]

Q7: Are there any safety concerns I should be aware of when performing this reaction?

A7: Yes, there are significant safety considerations.

  • Nitrating Agents: Many nitrating agents are strong acids and oxidizers. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Exothermic Reaction: Nitration reactions can be highly exothermic. Maintain strict temperature control and add reagents slowly to prevent the reaction from running away.

  • Potentially Explosive Byproducts: Over-nitrated compounds can be thermally unstable and potentially explosive.[9] Avoid isolating and storing large quantities of unknown byproducts.

Q8: Can I perform other functionalizations on the indazole ring before nitration?

A8: Yes, and this is often a strategic approach to control regioselectivity.

For example, introducing a directing group at a specific position before nitration can guide the nitro group to the desired location. The stability of this group to the nitrating conditions must be considered.

III. Experimental Protocols

Protocol 1: General Procedure for the Nitration of 3-Iodo-1H-Indazole

This protocol is a representative procedure and may require optimization for specific substrates and desired outcomes.

  • Dissolution: Dissolve 3-iodo-1H-indazole (1.0 equiv) in concentrated sulfuric acid at 0°C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid at 0°C.

  • Addition: Add the nitrating mixture dropwise to the solution of 3-iodo-1H-indazole while maintaining the temperature below 5°C.

  • Reaction: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water until neutral, and dry to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[6]

Protocol 2: N-Protection of 3-Iodo-1H-Indazole with a Tetrahydropyranyl (THP) Group
  • Reaction Setup: Dissolve 3-iodo-1H-indazole (1.0 equiv) in a suitable solvent such as DMF, THF, or CH₂Cl₂.

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (1.2 equiv) and a catalytic amount of methanesulfonic acid.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.[12]

IV. Visualizations

Reaction Workflow

cluster_0 Step 1: N-Protection (Optional) cluster_1 Step 2: Nitration cluster_2 Step 3: Purification cluster_3 Step 4: Deprotection (If Applicable) Start 3-Iodo-1H-Indazole Protect React with Protecting Agent (e.g., DHP) Start->Protect N_Protected N-Protected-3-Iodo-Indazole Protect->N_Protected Nitration Nitration with Mixed Acid N_Protected->Nitration Crude_Product Crude Nitro-Isomer Mixture Nitration->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Pure_Isomer Pure Nitro-3-Iodo-Indazole Isomer Purification->Pure_Isomer Deprotection Remove Protecting Group Pure_Isomer->Deprotection Final_Product Final Product Deprotection->Final_Product cluster_products Product-Related Issues cluster_solutions Potential Solutions Start Problem Observed in Nitration Reaction Low_Yield Low Yield / Tar Formation Start->Low_Yield Deiodination De-iodinated Product Start->Deiodination Isomer_Mix Mixture of Isomers Start->Isomer_Mix Milder_Conditions Use Milder Nitrating Agent / Lower Temperature Low_Yield->Milder_Conditions Control_Stoich Control Stoichiometry / Monitor Reaction Low_Yield->Control_Stoich Deiodination->Milder_Conditions Isomer_Mix->Milder_Conditions N_Protection Employ N-Protecting Group Strategy Isomer_Mix->N_Protection Optimize_Purification Optimize Purification (Chromatography / Recrystallization) Isomer_Mix->Optimize_Purification

Caption: Troubleshooting flowchart for side reactions in indazole nitration.

V. Quantitative Data Summary

ParameterCondition A (Harsh)Condition B (Mild)Expected Outcome
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fe(NO₃)₃ or Cu(NO₃)₂Reduced side reactions with milder agents.
Temperature 25-50°C0-5°CImproved selectivity and reduced decomposition at lower temperatures.
Solvent Sulfuric AcidAcetonitrile or other organic solventsSolvent can influence regioselectivity.
Typical Side Products Ipso-substitution product, di-nitro products, decomposition tarsFewer side products, higher yield of desired mono-nitro isomer.Milder conditions favor the desired product.

VI. References

  • Benchchem. (2025). Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol. Retrieved from

  • Benchchem. (2025). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from

  • RSC Publishing. (2024). Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. Retrieved from

  • Benchchem. (n.d.). 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4. Retrieved from

  • Benchchem. (2025). Application Notes and Protocols: Heck Reaction for 3-Iodo-1H-Indazole Derivatives. Retrieved from

  • ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole. Retrieved from

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Retrieved from

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from

  • ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis. Retrieved from

  • Benchchem. (n.d.). 3-Iodo-6-methyl-5-nitro-1H-indazole as an intermediate in organic synthesis. Retrieved from

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from

  • Chem-Impex. (n.d.). 3-Iodo-6-Nitro (1H)Indazole. Retrieved from

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from

  • RSC Publishing. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Retrieved from

  • Benchchem. (2025). Regioselectivity issues in the functionalization of indazoles. Retrieved from

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved from

  • NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from

  • ResearchGate. (n.d.). Direct C‐3 nitration of 2H‐indazole. Retrieved from

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from

  • RSC Publishing. (n.d.). Copper-mediated domino C–H iodination and nitration of indoles. Retrieved from

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from

  • LECTURE 3 (e) Ipso-Substitution. (n.d.). Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from

  • ipso attack. (n.d.). Retrieved from

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from

  • YouTube. (2021). Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. Retrieved from

  • Wikipedia. (n.d.). Nitration. Retrieved from

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from

  • Benchchem. (n.d.). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. Retrieved from

  • ChemicalBook. (2025). 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4. Retrieved from

  • PMC. (2024). Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process. Retrieved from

  • PMC - NIH. (2023). Manipulating nitration and stabilization to achieve high energy. Retrieved from

  • PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from

Sources

Optimization

Technical Support Center: Characterization of Impurities in 3-Iodo-4,6-dinitro-1H-indazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 3-Iodo-4,6-dinitro-1H-indazole. The control of impurities is a critical as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 3-Iodo-4,6-dinitro-1H-indazole. The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). This document provides a framework for identifying, characterizing, and troubleshooting common impurities encountered during the handling of this complex heterocyclic compound. It blends foundational analytical principles with practical, field-proven methodologies to ensure robust and reliable characterization.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses high-level questions regarding the origin and analytical strategy for impurities in 3-Iodo-4,6-dinitro-1H-indazole.

Q1: What are the most probable sources and types of impurities I should expect when synthesizing or handling 3-Iodo-4,6-dinitro-1H-indazole?

A1: Impurities can be introduced at nearly any stage of the compound's lifecycle. A systematic classification helps in predicting and identifying them.[1]

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, residual precursors such as 4,6-dinitro-1H-indazole or 3-iodo-1H-indazole may be present due to incomplete reactions.

    • Intermediates: The multi-step nature of synthesizing a polysubstituted heterocycle means that intermediates, such as mono-nitrated versions (e.g., 3-iodo-4-nitro-1H-indazole or 3-iodo-6-nitro-1H-indazole), can persist in the final product.

    • Byproducts from Side Reactions: The energetic nature of nitration and the reactivity of the indazole core can lead to various byproducts. Key examples include regioisomers (e.g., 3-Iodo-5,7-dinitro-1H-indazole), over-iodinated species (di-iodo-dinitro-indazole), or hydrolysis of the C-I bond to form a hydroxyl group.

  • Reagents and Solvents: Residual solvents from reaction and purification steps are common. Reagents like N-Iodosuccinimide (NIS) or residual acids from nitration can also be carried over.[1][2]

  • Degradation Products: Dinitro-aromatic compounds can be susceptible to degradation, particularly when exposed to light, high temperatures, or certain pH conditions. This can lead to the formation of novel, unanticipated impurities over time.[1]

Q2: Why is the rigorous characterization of these impurities so critical in a pharmaceutical context?

A2: Impurity profiling is a cornerstone of drug development mandated by regulatory bodies like the FDA and ICH.[3] The rationale is multi-faceted:

  • Safety and Toxicology: Even at trace levels, certain impurities can be toxic, mutagenic, or genotoxic. Their identification and quantification are essential to ensure the final drug product is safe for human use.

  • Efficacy and Potency: Impurities can sometimes have pharmacological activity, either interfering with or mimicking the API, which can alter the drug's efficacy and lead to inconsistent clinical outcomes.

  • Stability and Shelf-Life: The presence of reactive impurities can compromise the stability of the API, leading to degradation over time and reducing the product's shelf-life.

  • Process Control and Consistency: A well-defined impurity profile is an indicator of a robust and reproducible manufacturing process. Tracking impurities helps in optimizing reaction conditions and ensuring batch-to-batch consistency.

Q3: What are the primary analytical techniques recommended for a comprehensive impurity analysis of 3-Iodo-4,6-dinitro-1H-indazole?

A3: A multi-modal analytical approach is required for unambiguous impurity characterization. No single technique is sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[4][5] Its high resolution and sensitivity make it ideal for detecting trace components. A UV detector is highly effective due to the strong chromophores (nitroaromatic system) in the target molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful tool for initial identification.[1] MS provides the molecular weight of an unknown peak, which is a critical piece of the puzzle. High-Resolution Mass Spectrometry (HRMS) can further provide the elemental composition, drastically narrowing down potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation.[6][7] Once an impurity is isolated (e.g., via preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the precise molecular structure, including the exact positions of substituents on the indazole ring.[8]

Section 2: Troubleshooting Guide - Addressing Common Experimental Challenges

This guide provides systematic approaches to common issues encountered during the analysis of 3-Iodo-4,6-dinitro-1H-indazole.

Q: I've detected several unexpected peaks in my HPLC chromatogram. What is my first course of action?

A: An unexpected peak requires a systematic investigation to rule out artifacts and then identify the unknown compound.

Workflow for Investigating Unknown HPLC Peaks

G start Unexpected Peak Observed in HPLC check_system 1. Verify System Integrity start->check_system run_blank Run Blank Injection (Mobile Phase Only) check_system->run_blank peak_persists Peak Persists? run_blank->peak_persists clean_system System Contamination. Clean System, Use Fresh Solvents. peak_persists->clean_system Yes analyze_sample 2. Characterize the Impurity peak_persists->analyze_sample No lc_ms Perform LC-MS Analysis analyze_sample->lc_ms get_mw Obtain Molecular Weight (MW) and Fragmentation Data lc_ms->get_mw hypothesize Hypothesize Structures (Byproducts, Isomers, Degradants) get_mw->hypothesize confirm_structure 3. Confirm Structure hypothesize->confirm_structure spike_sample Spike with Standards (If available) confirm_structure->spike_sample isolate Isolate Impurity (Prep-HPLC) confirm_structure->isolate nmr Perform NMR Analysis (¹H, ¹³C, 2D) isolate->nmr elucidate Definitive Structure Elucidation nmr->elucidate

Caption: Workflow for identifying unknown HPLC peaks.

Causality: Start by confirming the peak is not an artifact from the system (e.g., solvent contamination or carryover).[1] A blank injection is the fastest way to verify this. Once confirmed as a sample component, LC-MS is the logical next step to get molecular weight information, which is the most critical clue to its identity.[1]

Q: My LC-MS data gives me a molecular weight, but I can't determine the impurity's exact structure. How do I proceed?

A: This is a common scenario, especially when dealing with isomers which have identical molecular weights. Here, you must rely on fragmentation patterns and, ultimately, NMR spectroscopy.

  • Analyze MS/MS Fragmentation: If not already done, perform a tandem mass spectrometry (MS/MS) experiment on the impurity's parent ion. The fragmentation pattern provides clues about the molecule's structure. For indazoles, characteristic losses can include NO₂, the iodine atom, or cleavages within the indazole ring itself.[9] Compare the fragmentation of the impurity to that of the main 3-Iodo-4,6-dinitro-1H-indazole peak. Differences will highlight structural changes.

  • Consider All Isomeric Possibilities: Based on the synthesis, list all possible isomers with the determined molecular weight. This could include:

    • Positional Isomers: The nitro groups could be at different positions (e.g., 3-Iodo-5,7-dinitro-1H-indazole).

    • Tautomers: While less common to separate chromatographically, different tautomeric forms might exist.

  • Isolation and NMR Spectroscopy: For unambiguous identification, isolation is necessary.

    • Preparative HPLC: Develop a scaled-up HPLC method to isolate a sufficient quantity (typically >1 mg) of the impurity.

    • NMR Analysis: A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will reveal the proton and carbon environments and their connectivity, allowing you to definitively assign the positions of the iodo and dinitro groups.[6] For example, the ¹H-¹³C HMBC spectrum will show long-range correlations that can distinguish between different substitution patterns on the aromatic ring.

Q: I suspect my sample is degrading during analysis or storage. How can I confirm this and prevent it?

A: Degradation can be confirmed by a forced degradation study and mitigated through careful handling.

  • Perform a Forced Degradation Study: Intentionally expose your sample to harsh conditions (e.g., acid, base, oxidative stress, photolytic stress, thermal stress). Monitor the formation of degradation products by HPLC over time. If the peaks appearing in your stressed samples match the unknown impurities in your original sample, it confirms they are degradants.

  • Analyze a Freshly Prepared Sample: Compare the chromatogram of a freshly synthesized and purified sample against an aged one. A significant increase in impurity levels in the aged sample points to instability.[1]

  • Mitigation Strategies:

    • Storage Conditions: Store the compound protected from light in an airtight container at low temperatures (e.g., < -20°C) to minimize thermal and photolytic degradation.

    • Sample Preparation: Prepare analytical solutions fresh and analyze them promptly. Use a diluent that is neutral and free of reactive species. Consider using amber vials to protect from light during autosampler sequences.

Section 3: Standard Operating Procedures (SOPs) & Methodologies

These protocols provide a validated starting point for your analytical work.

SOP 1: HPLC-UV Method Development for Impurity Profiling

This method is designed to achieve robust separation of the main compound from its potential process-related and degradation impurities.

  • Instrumentation and Columns:

    • HPLC or UHPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.[4]

    • Recommended Column: A C18 reversed-phase column is the best starting point due to the moderately nonpolar nature of the analyte. A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particles.

  • Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minA broad gradient is essential to elute both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection 240 nm and 254 nmDinitro-aromatic compounds typically have strong absorbance at these wavelengths.[10] Use a DAD to check for peak purity.
Injection Vol. 5 µLA small volume minimizes potential peak distortion.
  • Method Optimization:

    • Adjust the gradient slope to improve the resolution between closely eluting peaks.

    • If peak shape is poor, try a different acid modifier (e.g., trifluoroacetic acid, though it is not MS-friendly) or a different organic solvent (Methanol vs. Acetonitrile).

    • For very polar impurities, consider a column with an alternative stationary phase (e.g., Polar-Embedded or Phenyl-Hexyl).

SOP 2: Impurity Identification using LC-MS
  • Sample Preparation: Prepare the sample in a mobile phase-compatible solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 0.1-1.0 mg/mL.

  • MS Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Run in both positive and negative ion modes. The indazole nitrogen can be protonated (positive mode), while the nitro groups can stabilize a negative charge.

    • Full Scan (m/z range): Set a wide range, for example, m/z 100-1000, to capture all potential impurities.

    • MS/MS Analysis: Use data-dependent acquisition to automatically trigger fragmentation (MS/MS) on the most intense ions detected in the full scan. This provides structural information in a single run.

  • Data Interpretation:

    • Extract ion chromatograms for the theoretical masses of expected impurities.

    • For unknown peaks, use the accurate mass from an HRMS system to calculate the elemental formula.

    • Analyze the fragmentation patterns to deduce structural motifs.

SOP 3: Structural Elucidation of an Isolated Impurity using NMR
  • Isolation: Use preparative HPLC with the optimized analytical method to isolate the impurity of interest. Dry the collected fraction thoroughly to remove all solvents.

  • Sample Preparation: Dissolve the isolated impurity (ideally >1mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for indazoles as it can help visualize the N-H proton.[11]

  • Recommended NMR Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Pay close attention to the aromatic region to observe coupling patterns that define the substitution on the benzene ring.

    • ¹³C NMR: Shows the number of unique carbons.

    • COSY (Correlation Spectroscopy): Identifies which protons are coupled (i.e., adjacent) to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows 2- and 3-bond correlations between protons and carbons. This is the most powerful experiment for piecing together the molecular skeleton and confirming the positions of substituents that have no attached protons.

Section 4: Data Visualization & Summary

Visual tools and data tables are essential for a clear understanding of the impurity profile.

Table 1: Potential Impurities and Their Mass Spectrometric Data

Note: This table is predictive and based on common synthetic pathways. Actual impurities must be confirmed experimentally.

Compound NamePlausible OriginMolecular FormulaExact Mass [M+H]⁺Key Diagnostic Information
4,6-dinitro-1H-indazoleStarting MaterialC₇H₄N₄O₄209.0305Absence of Iodine isotope pattern.
3-Iodo-6-nitro-1H-indazoleIntermediateC₇H₄IN₃O₂290.9472Loss of one nitro group compared to API.
3-Iodo-4-nitro-1H-indazoleIntermediateC₇H₄IN₃O₂290.9472Isomer of the 6-nitro intermediate; requires NMR to differentiate.
3-Hydroxy-4,6-dinitro-1H-indazoleDegradation (Hydrolysis)C₇H₄N₄O₅225.0254Loss of Iodine, gain of OH group.
Diagram: Decision Tree for Troubleshooting HPLC Method Issues

G start HPLC Issue Observed issue_type What is the issue? start->issue_type poor_res Poor Resolution issue_type->poor_res Poor Resolution peak_fronting Peak Fronting/ Tailing issue_type->peak_fronting Bad Peak Shape ghost_peaks Ghost Peaks issue_type->ghost_peaks Extra Peaks res_action1 Decrease Gradient Slope (make it shallower) poor_res->res_action1 shape_action1 Check for Column Overload (Inject less) peak_fronting->shape_action1 ghost_action1 Run Blank Injection to check for carryover ghost_peaks->ghost_action1 res_action2 Change Organic Modifier (ACN <=> MeOH) res_action1->res_action2 res_action3 Use Higher Efficiency Column (Smaller Particles) res_action2->res_action3 shape_action2 Adjust Mobile Phase pH to suppress ionization shape_action1->shape_action2 shape_action3 Ensure Sample Solvent is weaker than Mobile Phase shape_action2->shape_action3 ghost_action2 Check Mobile Phase for Contamination/Degradation ghost_action1->ghost_action2 ghost_action3 Ensure Proper Needle Wash Protocol is Used ghost_action2->ghost_action3

Caption: Decision tree for common HPLC troubleshooting steps.

References

  • Luo, J. (2017). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Chemistry of Heterocyclic Compounds, 53(3), 1-6. Retrieved from [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5196-5204. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-6-nitroindazole. Retrieved from [Link]

  • Ben-M'barek, Y., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 238-251. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • PubMed. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

Sources

Troubleshooting

"crystallization techniques for 3-Iodo-4,6-dinitro-1H-indazole"

Technical Support Center: Advanced Crystallization Protocols Topic: 3-Iodo-4,6-dinitro-1H-indazole Purification & Characterization Ticket ID: #CRYST-IND-46DN Status: Open Responder: Dr. Aris Thorne, Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Crystallization Protocols Topic: 3-Iodo-4,6-dinitro-1H-indazole Purification & Characterization Ticket ID: #CRYST-IND-46DN Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are dealing with 3-Iodo-4,6-dinitro-1H-indazole , a highly functionalized nitrogen heterocycle.[1] This compound presents a unique purification challenge due to the interplay between the acidic N-H proton (pKa ~10-11), the lipophilic iodine atom, and the strong electron-withdrawing nature of the two nitro groups.[1]

Safety Critical Warning: As a polynitro-heterocycle containing a heavy halogen, this compound possesses energetic properties .[1] It shares structural characteristics with known secondary explosives.[1]

  • Do not heat dry solids above 100°C.[1]

  • Do not scrape crystals vigorously; use Teflon-coated spatulas.[1]

  • Always test for shock sensitivity on a small scale (<10 mg) before scaling up.[1]

Part 1: Troubleshooting Guide (Q&A)

Q1: I am seeing a persistent dark orange/brown discoloration in my crude solid. How do I remove it? Diagnosis: This is likely trapped elemental iodine (


) or oxidative byproducts from the iodination step (often using 

or

).[1] Corrective Action: Standard recrystallization often fails to remove occluded iodine.[1] You must perform a chemical wash prior to crystallization:
  • Dissolve/suspend the crude solid in Ethyl Acetate.[1]

  • Wash the organic phase with a 10% Sodium Thiosulfate (

    
    )  solution.[1] The thiosulfate reduces volatile 
    
    
    
    to water-soluble iodide (
    
    
    ).[1]
  • The organic layer should shift from dark brown to pale yellow.[1]

  • Proceed to crystallization only after this wash.[1]

Q2: The compound dissolves in boiling Ethanol but oils out upon cooling instead of crystallizing. Why? Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve.[1] This is common in polynitro compounds which have low melting points relative to the solvent's boiling point, or when the solution is too concentrated. Corrective Action:

  • Switch Solvent System: Ethanol is likely too polar/protic, interacting strongly with the nitro groups. Switch to Acetonitrile (ACN) or an Acetic Acid/Water system.[1]

  • Seeding: The high lattice energy of the dinitro system requires a template. Retain a small "seed" crystal.[1] If none exists, scratch the glass wall with a glass rod at the air-solvent interface to induce nucleation.[1]

Q3: My yield is low (<50%) when using DMF/Water precipitation. Where is my product? Diagnosis: The 4,6-dinitro substitution pattern makes the N-H proton significantly more acidic than in mono-nitro indazoles.[1] In DMF (a basic solvent), the compound may partially deprotonate, remaining soluble in the aqueous phase as a salt. Corrective Action: When using the antisolvent method (adding water to DMF), you must acidify the water .

  • Add 1M HCl to your antisolvent (Water) until pH < 3.[1]

  • This forces the equilibrium toward the protonated, neutral species, which is insoluble in water and will precipitate.

Part 2: Validated Experimental Protocols

Method A: The "Gold Standard" (Acetonitrile Recrystallization)

Best for: High purity requirements (>98%) for biological assays.[1]

  • Preparation: Place 5.0 g of crude 3-Iodo-4,6-dinitro-1H-indazole in a 100 mL round-bottom flask.

  • Dissolution: Add Acetonitrile (ACN) (approx. 10-15 mL per gram). Heat to reflux (82°C) with magnetic stirring.[1]

    • Note: If solids remain after 20 mL/g, hot filter through a sintered glass funnel to remove inorganic salts (e.g., KI, KCl).

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) wrapped in a towel. Rapid cooling traps impurities.[1]

  • Deep Cooling: Once at room temperature, place at 4°C for 4 hours.

  • Isolation: Filter the pale yellow needles.[1] Wash with cold ACN (

    
    ).
    
  • Drying: Vacuum dry at 45°C (Do not exceed 50°C).

Method B: The "Bulk Cleanup" (Acetic Acid Reprecipitation)

Best for: Removing heavy synthetic byproducts from large batches.[1]

  • Dissolution: Dissolve crude solid in minimal Glacial Acetic Acid at 60-70°C.

  • Precipitation: Slowly add Water dropwise to the hot solution until persistent turbidity is observed.

  • Re-dissolution: Add just enough hot Acetic Acid to clear the solution again.

  • Crystallization: Let cool to room temperature. The dinitro-indazole will crystallize as the solution cools and the dielectric constant changes.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the purification logic flow based on the specific impurity profile of your crude material.

PurificationLogic Start Crude 3-Iodo-4,6-dinitro-1H-indazole CheckColor Is material Dark Brown/Orange? Start->CheckColor ThioWash Perform Ethyl Acetate / Na2S2O3 Wash CheckColor->ThioWash Yes (Iodine present) CheckSolubility Solubility Check CheckColor->CheckSolubility No (Pale Yellow) ThioWash->CheckSolubility MethodA Method A: Acetonitrile Recrystallization CheckSolubility->MethodA High Purity Needed MethodB Method B: Acetic Acid/Water Reprecipitation CheckSolubility->MethodB Bulk/Inorganic Salts Present Acidify Acidify Aqueous Phase (pH < 3) MethodB->Acidify If yield low

Caption: Logic flow for selecting the appropriate purification route based on impurity profile (Iodine vs. Salts) and yield requirements.

Part 4: Physicochemical Data Reference

Use these values to validate your isolated material.

PropertyValue / ObservationNotes
Appearance Pale yellow to beige needlesDarker color indicates oxidation or iodine.[1]
Melting Point 210 – 215°C (Decomposes)Caution:[1] Do not use standard oil bath; use digital melting point apparatus with safety shield.[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)pH dependent due to N-H acidity.[1]
Solubility (ACN) Moderate (Hot), Low (Cold)Ideal for crystallization.[1]
Solubility (DMSO) High (> 50 mg/mL)Good for NMR, not for crystallization (hard to remove).
pKa (N-H) ~10.5 (Estimated)Lower than unsubstituted indazole (13.[1]8) due to nitro groups [1].[1][2]

References

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. (Discusses the acidity and N-substitution patterns of nitroindazoles).

  • Lefebvre, V., et al. (2010).[2] General Synthesis of Substituted Indazoles. The Journal of Organic Chemistry. (Provides general workup procedures for substituted indazoles).

  • Organic Syntheses. (2019). Synthesis of 3-Iodo-1H-indazole. (Foundational protocol for iodination and handling of iodo-indazoles).

  • PubChem Database. 3-Iodo-6-nitro-1H-indazole. (Analogous compound data for solubility and safety benchmarking).

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of 3-Iodo-4,6-dinitro-1H-indazole by NMR

The following guide details the structural confirmation of 3-Iodo-4,6-dinitro-1H-indazole , a critical intermediate in the synthesis of high-affinity ligands and energetic materials. This analysis compares the limitation...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of 3-Iodo-4,6-dinitro-1H-indazole , a critical intermediate in the synthesis of high-affinity ligands and energetic materials. This analysis compares the limitations of standard 1D NMR techniques against a robust, multi-dimensional NMR protocol essential for distinguishing this specific regioisomer from its common synthetic byproducts (e.g., 5,7-dinitro isomers).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary: The Regiochemistry Challenge

In the nitration of 3-iodo-1H-indazole, the directing effects of the iodine (at C3) and the pyrazole core often lead to a mixture of regioisomers. While 3-Iodo-4,6-dinitro-1H-indazole is the target for many energetic and pharmaceutical scaffolds, the thermodynamic byproduct 3-Iodo-5,7-dinitro-1H-indazole is a frequent impurity.

Standard analytical methods (LC-MS, 1D 1H NMR) often fail to definitively distinguish these isomers due to their identical mass and similar magnetic environments (both possess two meta-coupled aromatic protons). This guide compares the "Standard Approach" (1D NMR) with the "Advanced Protocol" (NOESY/HMBC), demonstrating why the latter is the required standard for regulatory filing and publication.

Comparative Analysis: Standard vs. Advanced Protocols

The following table summarizes the diagnostic capability of different NMR experiments when applied to the 3-Iodo-4,6-dinitro-1H-indazole scaffold.

FeatureAlternative A: Standard 1D 1H NMR Recommended Product: Integrated 2D NMR Protocol
Primary Output Chemical shifts (

), Multiplicity (

).
Spatial proximity (NOE), Long-range connectivity (

).
Isomer Differentiation Low. Both 4,6- and 5,7-isomers display two doublets with

Hz.
High. Unambiguously identifies H-7 via NOE to NH.
Quaternary Carbon Assignment None. Cannot assign C-3, C-4, C-6, C-3a, C-7a.Complete. Assigns all quaternary carbons bearing Nitro and Iodo groups via HMBC.
Risk of Misassignment High (>40%). Reliance on calculated shifts often leads to error due to solvent effects.Near Zero. Assignment is based on immutable through-space and through-bond connections.

Technical Deep Dive: The Confirmation Logic

The "Smoking Gun": The H-7 to NH Interaction

The most critical structural feature distinguishing the 4,6-dinitro isomer from the 5,7-dinitro alternative is the presence of a proton at position 7 (H-7).

  • In 4,6-dinitro-1H-indazole: H-7 is adjacent to the N-1 nitrogen.[1] In the 1H-tautomer (the dominant form in DMSO-

    
    ), the N-H proton is spatially close to H-7.
    
  • In 5,7-dinitro-1H-indazole: Position 7 is occupied by a Nitro group.[2][3][4][5] The remaining protons are at H-4 and H-6, neither of which is close to the N-H.

Therefore, a 1D NOESY or 2D NOESY showing a cross-peak between the amine proton (


14.0 ppm) and an aromatic proton definitively confirms the 4,6-substitution pattern.
Experimental Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure, highlighting the failure point of standard 1D NMR.

NMR_Workflow Start Crude Product (Nitration of 3-Iodo-indazole) Step1 Step 1: 1D 1H NMR (DMSO-d6) Start->Step1 Decision1 Observation: Two Doublets (J ~ 2Hz) Step1->Decision1 Ambiguity AMBIGUITY: Could be 4,6-dinitro OR 5,7-dinitro Decision1->Ambiguity Identical Pattern Step2 Step 2: 2D NOESY / ROESY Ambiguity->Step2 Required Resolution Check Check NOE: NH (14 ppm) <-> Ar-H Step2->Check ResultA NOE Observed (H-7 present) Check->ResultA Yes ResultB NO NOE Observed (H-7 absent) Check->ResultB No ConclusionA CONFIRMED: 3-Iodo-4,6-dinitro-1H-indazole ResultA->ConclusionA ConclusionB IDENTIFIED ALTERNATIVE: 3-Iodo-5,7-dinitro-1H-indazole ResultB->ConclusionB

Figure 1: Decision tree for distinguishing nitro-indazole regioisomers. Note that 1D NMR alone leads to ambiguity.

Detailed Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is mandatory. Chloroform (
    
    
    
    ) often leads to broad NH signals or rapid exchange, obscuring the critical NOE interaction [1].
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is preferred for 13C and HMBC sensitivity.

Acquisition Parameters (Bruker 400 MHz equivalent)
  • 1H NMR (1D): 16 scans, 30° pulse angle, D1 = 1.0 sec.

  • 1H-1H NOESY: Mixing time (

    
    ) = 300-500 ms. This allows sufficient time for magnetization transfer between the labile NH and the rigid H-7.
    
  • 1H-13C HMBC: Optimized for long-range coupling (

    
     Hz). Critical for linking H-5 to C-4 and C-6 carbons bearing nitro groups.
    
Representative Data & Assignment

Note: Chemical shifts are representative of the class of dinitroindazoles [2][3].[6]

PositionNucleusShift (

, ppm)
MultiplicityKey HMBC CorrelationsKey NOESY
NH (1) 1H14.2Broad SingletC-3, C-3a, C-7aH-7
C-3 13C~100.0Quaternary (C-I)--
C-4 13C~140.0Quaternary (C-NO2)H-5-
H-5 1H8.95Doublet (

Hz)
C-3a, C-7, C-4, C-6H-7 (weak)
C-6 13C~145.0Quaternary (C-NO2)H-5, H-7-
H-7 1H8.50Doublet (

Hz)
C-7a , C-5, C-6NH

Interpretation:

  • H-5 appears most downfield (deshielded) as it is flanked by two electron-withdrawing nitro groups.

  • H-7 is confirmed by the HMBC correlation to the bridgehead carbon C-7a (typically ~138-140 ppm) and, crucially, the NOE to NH .

Structural Connectivity Map

The following visualization details the specific correlations required to "close the loop" on the structure assignment.

Connectivity cluster_legend Legend NH N-H (Pos 1) H7 H-7 NH->H7 NOE (Strong) H5 H-5 H7->H5 COSY (4J) C7a C-7a (Bridge) H7->C7a HMBC (3J) NO2_4 4-NO2 H5->NO2_4 Spatial NO2_6 6-NO2 H5->NO2_6 Spatial C3 C-3 (Iodo) Key1 Green Dashed = NOE (Proof of Regiochemistry) Key2 Yellow Solid = HMBC (Proof of Skeleton)

Figure 2: Connectivity map showing the critical NOE interaction (Green) that validates the 4,6-substitution pattern.

Conclusion

While 1D 1H NMR is sufficient for assessing purity, it is insufficient for structural validation of 3-Iodo-4,6-dinitro-1H-indazole due to the symmetry similarities with the 5,7-dinitro isomer. The Integrated 2D NMR Protocol —specifically the detection of the H7-NH NOE interaction—is the only rigorous method to confirm the structure without resorting to X-ray crystallography. Researchers are advised to adopt this protocol to ensure data integrity in high-impact publications and regulatory submissions.

References

  • Claramunt, R. M., et al. "The tautomerism of indazoles in the solid state and in solution." Journal of the Chemical Society, Perkin Transactions 2, 2006.

  • Pérez Medina, C., et al. "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry, 2009.[2] [2]

  • Cohen-Fernandes, P., et al. "Carbon-13 NMR study of some isomeric n-nitroindazole derivatives." Magnetic Resonance in Chemistry, 1982.[4]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note, 2021.

Sources

Comparative

Biological Activity Comparison: 3-Iodo-4,6-dinitro-1H-indazole vs. 3-Iodo-6-nitro-1H-indazole

This guide provides a technical comparison of the biological activities, pharmacological mechanisms, and experimental applications of 3-Iodo-4,6-dinitro-1H-indazole versus 3-iodo-6-nitro-1H-indazole . Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activities, pharmacological mechanisms, and experimental applications of 3-Iodo-4,6-dinitro-1H-indazole versus 3-iodo-6-nitro-1H-indazole .

Executive Summary

These two compounds represent distinct classes of functionalized indazoles used primarily in medicinal chemistry as pharmacophores and synthetic scaffolds. While they share the 3-iodo-indazole core, the nitro-substitution pattern dictates their biological reactivity and target specificity.

  • 3-Iodo-6-nitro-1H-indazole (Compound B) is a well-characterized scaffold with direct biological activity as a Nitric Oxide Synthase (NOS) inhibitor and a lead structure for antiparasitic agents (e.g., against Leishmania and Trypanosoma). It is also a critical intermediate for VEGFR/PDGFR kinase inhibitors (e.g., Pazopanib analogues).

  • 3-Iodo-4,6-dinitro-1H-indazole (Compound A) is a highly electron-deficient species. Its biological activity is dominated by cytotoxicity and high redox potential . It serves primarily as a high-reactivity precursor for synthesizing 4,6-diaminoindazole-based kinase inhibitors (e.g., CDK inhibitors) or as a hypoxia-activated cytotoxin.

Comparative Biological Profile
Feature3-Iodo-6-nitro-1H-indazole3-Iodo-4,6-dinitro-1H-indazole
Primary Biological Target Neuronal Nitric Oxide Synthase (nNOS); Leishmania Trypanothione ReductaseNitroreductases (activation); Protein Kinases (as diamino-precursor)
Mechanism of Action Heme coordination (NOS); Oxidative stress (Parasites)Radical anion formation (Redox cycling); Covalent modification
Cellular Potency Moderate (IC₅₀: 0.5–5.0 µM range)High Cytotoxicity (Low Selectivity)
Lipophilicity (cLogP) ~2.5 (Moderate permeability)~2.8 (Enhanced by Iodine/Nitro)
Key Application Neuroprotection research; Antiprotozoal leadsOncology (Cytotoxic synthesis); High-energy materials

Detailed Pharmacological Mechanisms

A. 3-Iodo-6-nitro-1H-indazole: NOS Inhibition & Antiparasitic Activity

This compound functions as a competitive inhibitor of Nitric Oxide Synthase (NOS). The 6-nitro group mimics the substrate geometry, while the 3-iodo group occupies the hydrophobic pocket near the heme active site, enhancing binding affinity via halogen bonding.

Signaling Pathway: NOS Inhibition The inhibition of nNOS reduces the formation of peroxynitrite (ONOO⁻), a neurotoxic species involved in ischemic damage and Parkinson’s disease.

NOS_Pathway L_Arg L-Arginine nNOS nNOS Enzyme (Heme containing) L_Arg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Catalysis Inhibitor 3-Iodo-6-nitro-1H-indazole Inhibitor->nNOS Competitive Inhibition (IC50 ~1 µM) Neuroprotection Neuroprotection (Reduced Toxicity) Inhibitor->Neuroprotection Result Peroxynitrite Peroxynitrite (ONOO-) (Neurotoxic) NO->Peroxynitrite + Superoxide Superoxide Superoxide (O2-) Peroxynitrite->Neuroprotection Blocked

Figure 1: Mechanism of nNOS inhibition by 6-nitroindazole derivatives preventing neurotoxicity.

B. 3-Iodo-4,6-dinitro-1H-indazole: Cytotoxicity & Synthetic Utility

The presence of two nitro groups at positions 4 and 6 creates an extremely electron-deficient ring system. This compound is prone to single-electron reduction by cellular nitroreductases, generating reactive nitro-radical anions that cause DNA damage (similar to metronidazole, but less selective).

Synthetic Relevance: Biologically, this compound is most significant as a precursor. The 4,6-dinitro groups are reduced to 4,6-diamines, which are then cyclized to form imidazo[4,5-e]indazoles—potent inhibitors of Cyclin-Dependent Kinases (CDKs) used in cancer therapy.

Experimental Protocols

Protocol 1: In Vitro NOS Inhibition Assay (For 3-Iodo-6-nitro-1H-indazole)

Purpose: To quantify the potency of the compound against neuronal NOS (nNOS).

Reagents:

  • Recombinant rat nNOS.

  • L-[³H]Arginine (substrate).

  • NADPH (cofactor).

  • Calmodulin/Ca²⁺.

Workflow:

  • Preparation: Dissolve 3-iodo-6-nitro-1H-indazole in DMSO (Stock 10 mM).

  • Incubation: Incubate 10 nM nNOS with varying concentrations of inhibitor (0.01 – 100 µM) in HEPES buffer (pH 7.4) containing 1 mM CaCl₂, 10 µg/mL Calmodulin, and 100 µM NADPH for 15 min at 37°C.

  • Reaction Start: Add L-[³H]Arginine (10 µM). Incubate for 10 min.

  • Termination: Stop reaction with ice-cold STOP buffer (50 mM HEPES, 5 mM EDTA).

  • Separation: Pass mixture through Dowex 50W-X8 cation exchange resin to separate L-[³H]Citrulline (product) from unreacted arginine.

  • Quantification: Measure radioactivity of the eluate via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol 2: Antileishmanial MTT Assay (Comparative)

Purpose: To compare the cytotoxicity of the mono-nitro vs. dinitro variants against Leishmania major promastigotes.

Workflow:

  • Culture: Grow L. major promastigotes in Schneider’s Drosophila medium + 10% FBS.

  • Seeding: Plate 10⁵ parasites/well in 96-well plates.

  • Treatment: Add compounds (dissolved in DMSO) at serial dilutions (100 µM to 0.1 µM). Include Amphotericin B as positive control.

  • Incubation: Incubate for 72 hours at 26°C.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Expectation:

    • 6-nitro: Moderate activity (IC₅₀ ~5-10 µM) via Trypanothione Reductase inhibition.

    • 4,6-dinitro: High toxicity (IC₅₀ <1 µM) but potential host cell toxicity (low Selectivity Index).

Structural Reactivity & Synthesis Logic

The biological application is often determined by the chemical reactivity of the scaffold. The dinitro variant is significantly more electrophilic.

Chemical_Reactivity Mono 3-Iodo-6-nitro-1H-indazole (Compound B) Suzuki Suzuki-Miyaura Coupling (C3-Arylation) Mono->Suzuki High Efficiency Di 3-Iodo-4,6-dinitro-1H-indazole (Compound A) Reduction Nitro Reduction (Fe/HCl or H2/Pd) Di->Reduction SNAr SNAr Displacement (Nucleophilic Attack) Di->SNAr High Reactivity (C7 position) Explosives High Energy Materials Di->Explosives Energetic Properties KinaseInhib VEGFR Inhibitors (e.g., Pazopanib analogs) Suzuki->KinaseInhib Diamines 4,6-Diaminoindazoles (CDK Inhibitor Precursors) Reduction->Diamines

Figure 2: Synthetic divergence determining the downstream biological utility.

References

  • Blandini, F., et al. (2000). "Neuroprotective effect of the neuronal nitric oxide synthase inhibitor 7-nitroindazole in a chronic mouse model of Parkinson's disease." Experimental Neurology. Link

  • Bouaziz, Z., et al. (2021). "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kalaria, R. N., et al. (1998). "The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats."[1] Stroke. Link

  • Lombardino, J. G. (1965). "Preparation of 3-Substituted Indazoles." Journal of Organic Chemistry. (Foundational synthesis of 3-iodo-nitroindazoles).
  • PubChem Compound Summary. "3-Iodo-6-nitroindazole (CID 12475306)." Link

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Iodo-4,6-dinitro-1H-indazole

For researchers, medicinal chemists, and drug development professionals, the integrity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of even minute impurities can sign...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of even minute impurities can significantly alter biological activity, introduce toxicity, and compromise research outcomes. This guide provides an in-depth comparison of analytical methodologies for validating the purity of a key pharmaceutical intermediate: 3-Iodo-4,6-dinitro-1H-indazole. We will delve into the causality behind experimental choices and present a framework for selecting the most appropriate validation strategy for your specific needs.

The Critical Role of Purity for 3-Iodo-4,6-dinitro-1H-indazole

3-Iodo-4,6-dinitro-1H-indazole serves as a crucial building block in the synthesis of a variety of bioactive molecules, particularly those investigated as anti-cancer agents and kinase inhibitors.[1][2] Its dinitro-substitution pattern and the presence of a reactive iodine atom make it a versatile scaffold for further chemical modifications. However, these same features also present challenges in its synthesis and purification, potentially leading to a range of impurities.

The purity of this intermediate directly impacts the quality, safety, and efficacy of the final API.[3][4] Impurities can lead to side reactions in subsequent synthetic steps, reducing yields and introducing new, potentially harmful byproducts.[4] Therefore, a robust and validated analytical approach to purity assessment is not just a matter of good practice but a regulatory necessity.[5]

Potential Impurities in the Synthesis of 3-Iodo-4,6-dinitro-1H-indazole

Understanding the potential impurity profile is the first step in developing a comprehensive purity validation strategy. Based on common synthetic routes for similar nitroaromatic and halogenated heterocyclic compounds, the following impurities should be considered:

  • Starting Materials: Incomplete reaction can lead to the presence of the initial reagents.

  • Intermediates: Unreacted intermediates from multi-step syntheses may be present.

  • Byproducts: Side reactions can generate various byproducts, including:

    • Regioisomers: Isomers with the iodo and nitro groups in different positions on the indazole ring.

    • Over-iodinated Species: Molecules with more than one iodine atom.

    • Hydrolysis Products: Replacement of the iodo-group with a hydroxyl group.

  • Residual Solvents: Solvents used in the reaction and purification steps are common impurities.

  • Degradation Products: The compound may degrade over time, especially if exposed to light or high temperatures.

A Multi-faceted Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough and reliable assessment. The following workflow illustrates a comprehensive approach to validating the purity of 3-Iodo-4,6-dinitro-1H-indazole.

Caption: Overall workflow for the purity validation of 3-Iodo-4,6-dinitro-1H-indazole.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview of the most common methods for purity validation.

Technique Primary Use Strengths Limitations Typical LoD for Impurities Relative Cost
HPLC-UV Quantitative purity assessment and impurity profiling.High sensitivity, excellent quantitative accuracy and precision, robust and reproducible.Requires a chromophore, co-elution can mask impurities, structural information is limited.0.01 - 0.1%[6][7]

LC-MS Impurity identification and structural elucidation.High sensitivity and selectivity, provides molecular weight information, can identify unknown impurities.Quantitative accuracy can be lower than HPLC-UV without careful validation, matrix effects can suppress ionization.< 0.01%[8]

$
NMR Spectroscopy Structural confirmation and identification of major impurities.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret, may not detect trace impurities.[9][10]0.1 - 1%

Elemental Analysis Confirmation of elemental composition.Provides fundamental confirmation of the empirical formula, a key indicator of gross purity.Does not provide information on isomeric or other organic impurities, requires a relatively pure sample for accurate results.[11]N/A$

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of 3-Iodo-4,6-dinitro-1H-indazole and quantify known and unknown impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Materials:

  • 3-Iodo-4,6-dinitro-1H-indazole sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient Elution:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

    • Identify and quantify any impurities against known reference standards if available. For unknown impurities, report the area percent.

Rationale: A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities.[12] The C18 column is a versatile stationary phase for the separation of moderately polar to nonpolar compounds. Formic acid is added to the mobile phase to improve peak shape and resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 3-Iodo-4,6-dinitro-1H-indazole and identify any major structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • 3-Iodo-4,6-dinitro-1H-indazole sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Consider acquiring 2D NMR spectra (e.g., COSY, HSQC) if the structure is unknown or complex.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the structure of 3-Iodo-4,6-dinitro-1H-indazole.

    • Look for any unexpected peaks that may indicate the presence of impurities. The integration of impurity peaks relative to the main compound can provide a semi-quantitative estimate of their concentration.

Rationale: DMSO-d₆ is a common solvent for many organic compounds and will not obscure the aromatic proton signals. High-field NMR provides better resolution, which is crucial for distinguishing between closely related structures like regioisomers.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weights of the main component and any impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Use the same HPLC method as described above. The mobile phase may need to be optimized for MS compatibility (e.g., using volatile buffers like ammonium formate instead of non-volatile acids).

  • Mass Spectrometry Detection:

    • Acquire mass spectra in both positive and negative ion modes to ensure the detection of a wide range of compounds.

    • Set the mass range to cover the expected molecular weight of the product and any potential impurities.

  • Data Analysis:

    • Extract the mass spectra for the main peak and any impurity peaks.

    • Determine the molecular weight of each component.

    • For halogenated compounds, look for the characteristic isotopic pattern of iodine.

Rationale: ESI is a soft ionization technique that is well-suited for the analysis of small organic molecules, often producing the protonated or deprotonated molecular ion, which simplifies spectral interpretation.

Elemental Analysis

Objective: To confirm the elemental composition of the synthesized compound.

Instrumentation:

  • CHNS/O Analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Analysis:

    • Combust the sample at high temperature in an oxygen-rich atmosphere.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of C, H, and N to the theoretical values for 3-Iodo-4,6-dinitro-1H-indazole (C₇H₃IN₄O₄). The results should be within ±0.4% of the calculated values.[4]

Rationale: Elemental analysis provides a fundamental check of the compound's composition and is a strong indicator of overall purity, especially with respect to inorganic impurities or residual solvents that may not be detected by other methods.[11]

Decision Making in Purity Validation

The selection of the most appropriate analytical method(s) depends on the stage of research and the intended use of the compound. The following diagram illustrates a decision-making process for choosing the right validation approach.

Method_Selection cluster_purpose Analysis Purpose cluster_methods Recommended Methods Start What is the purpose of the analysis? Routine_QC Routine Quality Control Start->Routine_QC Impurity_ID Unknown Impurity Identification Start->Impurity_ID Structural_Confirmation Structural Confirmation Start->Structural_Confirmation Regulatory_Submission Regulatory Submission Start->Regulatory_Submission HPLC_Method HPLC-UV Routine_QC->HPLC_Method LCMS_Method LC-MS/MS Impurity_ID->LCMS_Method NMR_Method NMR (1D & 2D) Structural_Confirmation->NMR_Method Full_Suite HPLC, LC-MS, NMR, EA Regulatory_Submission->Full_Suite

Sources

Comparative

A Researcher's Guide to Spectroscopic Cross-Referencing: Unambiguous Isomer Identification of Iodo-Nitro-Indazoles

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold is a cornerstone of modern therapeutic design. Its derivatives are pivotal in targeting a range of biological pathways, parti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold is a cornerstone of modern therapeutic design. Its derivatives are pivotal in targeting a range of biological pathways, particularly as kinase inhibitors. However, the synthesis of substituted indazoles, such as iodo-nitro-indazoles, frequently yields a mixture of regioisomers. The precise placement of iodo- and nitro- functional groups dramatically alters the molecule's electronic properties, steric profile, and, ultimately, its pharmacological activity.[1] Consequently, unambiguous structural elucidation is not merely a procedural step but a critical determinant of research validity and developmental success.

This guide provides an in-depth, comparative framework for the structural characterization of iodo-nitro-indazoles. Moving beyond a simple recitation of data, we will explore the causality behind the spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By cross-referencing data from these orthogonal techniques, we can construct a self-validating system for confident isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for delineating the precise connectivity of atoms in a molecule. For substituted indazoles, both ¹H and ¹³C NMR provide a wealth of information, with chemical shifts and coupling constants being exquisitely sensitive to the electronic environment shaped by the iodo- and nitro- substituents.[2][3]

Expertise in Action: Why NMR is Paramount for Isomer Differentiation

The indazole core has a limited number of protons. The introduction of an electron-withdrawing nitro group (NO₂) and a large, anisotropic iodine atom creates significant and predictable perturbations in the chemical shifts of the remaining aromatic protons. The key to isomer identification lies in recognizing how the relative positions of these groups dictate the observed spectrum. For instance, a nitro group will strongly deshield protons that are ortho or para to it, resulting in a downfield shift. This effect, when combined with the through-bond coupling information, allows for definitive assignment.

Comparative ¹H NMR Data of 3-Iodo-6-methyl-nitro-1H-indazole Regioisomers

The following table summarizes predicted ¹H NMR data for three key regioisomers, illustrating the distinct spectroscopic fingerprints that arise from simply changing the position of the nitro group.

Proton 3-Iodo-6-methyl-4-nitro-1H-indazole 3-Iodo-6-methyl-5-nitro-1H-indazole 3-Iodo-6-methyl-7-nitro-1H-indazole
NH ~14.1 ppm (br s)~13.9 ppm (br s)~14.2 ppm (br s)
H-4 -~8.6 ppm (s)~8.1 ppm (d)
H-5 ~7.6 ppm (d)-~7.4 ppm (d)
H-7 ~7.9 ppm (d)~7.8 ppm (s)-
CH₃ ~2.7 ppm (s)~2.6 ppm (s)~2.6 ppm (s)
SolventDMSO-d₆DMSO-d₆DMSO-d₆
Data is representative and predicted based on literature values for similar compounds.[1][4]
Comparative ¹³C NMR Data of Substituted Indazoles

While specific data for all iodo-nitro-indazole isomers is sparse, the principles of ¹³C NMR are universal. Carbons directly attached to electronegative atoms or groups (like iodine and the nitro group) are significantly deshielded and shifted downfield. This allows for confirmation of the substitution pattern on the carbon skeleton.

Compound Key Chemical Shifts (δ, ppm) Solvent Source
5-Iodo-3-phenyl-1H-indazole 144.7, 140.5, 135.1, 132.7, 129.8, 129.1, 128.6, 127.8, 123.3, 112.2, 84.7 (C-I) CDCl₃[5]
6-Nitro-3-phenyl-1H-indazole 146.9 (C-NO₂) , 146.5, 140.3, 132.0, 129.2, 129.1, 127.7, 124.1, 122.0, 116.1, 106.9CDCl₃[5]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the solid iodo-nitro-indazole sample. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a clean, dry 5 mm NMR tube.[3] Ensure complete dissolution, filtering if necessary to remove any particulate matter.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for protons.[3]

  • ¹H NMR Parameters: Utilize a standard pulse program. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[6]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D 1H Spectrum (16 scans) C->D E 13C Spectrum (1024+ scans) C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Calibrate to Solvent Residual Peak G->H I Structural Elucidation H->I IR_Vibrations cluster_stretches Stretching Vibrations Indazole Iodo-Nitro-Indazole Core asym_NO2 Asymmetric NO₂ Stretch (1550-1475 cm⁻¹) Indazole->asym_NO2 sym_NO2 Symmetric NO₂ Stretch (1360-1290 cm⁻¹) Indazole->sym_NO2 NH_stretch N-H Stretch (3300-3100 cm⁻¹) Indazole->NH_stretch CH_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Indazole->CH_stretch

Figure 2: Key IR stretching vibrations for iodo-nitro-indazoles.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental formula of a synthesized compound. [7]For novel molecules like iodo-nitro-indazoles, high-resolution mass spectrometry (HRMS) is indispensable for providing an exact mass, which validates the chemical formula with high confidence.

Expertise in Action: Interpreting Fragmentation

While soft ionization techniques like Electrospray Ionization (ESI) are excellent for identifying the molecular ion (e.g., [M+H]⁺), electron impact (EI) ionization can reveal characteristic fragmentation patterns. [8]For indazole-containing structures, common fragmentation pathways involve cleavages of the indazole core and loss of substituents, providing clues to the molecule's structure. [9]For example, the loss of NO₂ (46 Da) or I (127 Da) are expected fragmentation events.

Predicted Mass Spectrometry Data

All regioisomers of a specific iodo-nitro-indazole will share the same mass spectrometric data, as they are isomers.

Parameter Value for C₈H₆IN₃O₂
Molecular Formula C₈H₆IN₃O₂
Molecular Weight 303.06 g/mol [7][10]
Exact Mass 302.9505 u
Predicted [M+H]⁺ (ESI) 303.9578 m/z [11]
Experimental Protocol: HRMS (ESI-TOF) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution must be free of any particulate matter.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI to generate the protonated molecular ion, [M+H]⁺. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal.

  • Mass Analysis: Acquire the mass spectrum using a Time-of-Flight (TOF) analyzer, which provides high mass accuracy.

  • Data Analysis: Determine the exact mass of the most abundant ion in the isotopic cluster for the [M+H]⁺ species. Compare this experimental exact mass to the theoretical exact mass calculated for the expected elemental formula (C₈H₆IN₃O₂H⁺). A mass error of <5 ppm is considered excellent confirmation.

MS_Fragmentation M [M+H]⁺ m/z = 303.96 F1 [M+H - NO₂]⁺ m/z = 257.96 M->F1 - NO₂ (46 Da) F2 [M+H - I]⁺ m/z = 176.96 M->F2 - I (127 Da) F3 Indazole Core Fragments F1->F3 Further fragmentation F2->F3 Further fragmentation

Figure 3: Simplified potential fragmentation pathways for an iodo-nitro-indazole.

Integrated Analysis: A Logic-Based Approach to Isomer Identification

The Challenge: You have synthesized what you believe to be 3-iodo-6-methyl-5-nitro-1H-indazole. How do you prove it and rule out the 4-nitro and 7-nitro isomers?

The Solution Workflow:

  • Mass Spectrometry (The Entry Point): First, an HRMS analysis confirms the molecular formula is C₈H₆IN₃O₂. This immediately validates that you have successfully synthesized an iodo-nitro-indazole isomer and that the starting materials have been consumed.

  • IR Spectroscopy (Functional Group Confirmation): The IR spectrum shows two very strong bands at approximately 1525 cm⁻¹ and 1350 cm⁻¹, confirming the presence of the aromatic nitro group. A broad peak around 3200 cm⁻¹ confirms the N-H of the indazole ring.

  • ¹H NMR Spectroscopy (The Decisive Evidence): This is where the isomers are differentiated.

    • You observe two singlets in the aromatic region at ~8.6 ppm and ~7.8 ppm.

    • You consult the comparative data (Table 1). The 4-nitro and 7-nitro isomers are expected to show two doublets in their aromatic region due to vicinal proton-proton coupling.

    • Only the 5-nitro isomer is consistent with two aromatic singlets, corresponding to H-4 and H-7, which have no adjacent protons to couple with.

This logical progression, where each piece of data corroborates the next, provides a self-validating and authoritative structural assignment.

Decision_Tree Start Synthesized Product MS HRMS confirms C₈H₆IN₃O₂? Start->MS IR IR shows strong NO₂ bands (~1530 & ~1350 cm⁻¹)? MS->IR Yes Fail Incorrect Structure or Impure Sample MS->Fail No NMR ¹H NMR Aromatic Region? IR->NMR Yes IR->Fail No Isomer4 Structure Confirmed: 4-Nitro Isomer NMR->Isomer4 Two Doublets (H-5 & H-7) Isomer5 Structure Confirmed: 5-Nitro Isomer NMR->Isomer5 Two Singlets (H-4 & H-7) Isomer7 Structure Confirmed: 7-Nitro Isomer NMR->Isomer7 Two Doublets (H-4 & H-5)

Figure 4: Decision workflow for isomer identification via spectroscopic cross-referencing.

Conclusion

The structural characterization of iodo-nitro-indazoles is a multifaceted challenge that demands a rigorous, multi-technique approach. Relying on a single spectrum is insufficient and risks misidentification, which can have profound consequences on subsequent research and development efforts. By systematically acquiring and cross-referencing high-quality NMR, IR, and MS data, researchers can build a robust, self-validating case for the structure of their target molecule. This integrated spectroscopic strategy ensures data integrity, accelerates project timelines, and builds a solid foundation for the successful development of novel indazole-based therapeutics.

References

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic.... [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. [Link]

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

  • Rybak, A., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel, Switzerland), 19(15), 3369. [Link]

  • The Annals of "Dunarea de Jos" University of Galati. (2021). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. [Link]

  • Ordower, M. (n.d.). IR: nitro groups. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6496-6507. [Link]

  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • Nagarajan, K. (1986). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 687-700. [Link]

  • Harvey, D. (n.d.). Spectroscopic Methods. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3-Iodo-4,6-dinitro-1H-indazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for functionalization at various positions, leading to a diverse array of biological activities. Among the functionalized indazoles, 3-iodo-4,6-dinitro-1H-indazole stands out as a highly electron-deficient building block with significant potential in drug discovery. The presence of two nitro groups dramatically influences the electronic properties of the indazole core, making the C-I bond at the 3-position a prime target for palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive benchmark of the reactivity of 3-iodo-4,6-dinitro-1H-indazole in three key cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. By presenting a comparative analysis supported by experimental data and detailed protocols, this document aims to equip researchers with the practical insights needed to effectively utilize this versatile building block in their synthetic endeavors. We will explore the nuances of each reaction, offering guidance on catalyst selection, reaction conditions, and expected outcomes, thereby enabling the strategic design of synthetic routes towards novel and potent drug candidates.

The Strategic Importance of 3-Iodo-4,6-dinitro-1H-indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The introduction of substituents at the 3-position is a common strategy to modulate the pharmacological profile of these molecules. The presence of a halogen, particularly iodine, at this position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The addition of two electron-withdrawing nitro groups at the 4- and 6-positions of the indazole ring significantly enhances the electrophilicity of the C3-iodine bond. This heightened reactivity makes 3-iodo-4,6-dinitro-1H-indazole an exceptionally attractive substrate for cross-coupling reactions, as the oxidative addition step of the catalytic cycle is often facilitated. This allows for the use of milder reaction conditions and potentially lower catalyst loadings compared to less activated aryl iodides.

Synthesis of 3-Iodo-4,6-dinitro-1H-indazole

A reliable synthesis of the starting material is paramount for its application in extensive synthetic campaigns. While a direct, one-pot synthesis of 3-iodo-4,6-dinitro-1H-indazole is not prominently described in the literature, a plausible and effective multi-step synthesis can be proposed based on established methodologies for the synthesis of related nitroindazoles.

A potential synthetic pathway commences with the appropriate dinitrotoluene precursor, which can be converted to 4,6-dinitro-1H-indazole. Subsequent direct iodination at the C3 position, a common strategy for functionalizing the indazole core, would then yield the desired 3-iodo-4,6-dinitro-1H-indazole. In some cases, protection of the indazole N-H may be necessary to improve solubility and prevent side reactions during the cross-coupling steps.

Synthesis of 3-Iodo-4,6-dinitro-1H-indazole Dinitrotoluene Dinitrotoluene Precursor Dinitroindazole 4,6-Dinitro-1H-indazole Dinitrotoluene->Dinitroindazole Cyclization IodoDinitroindazole 3-Iodo-4,6-dinitro-1H-indazole Dinitroindazole->IodoDinitroindazole Iodination (e.g., I₂, base)

Caption: Proposed synthetic route to 3-iodo-4,6-dinitro-1H-indazole.

Benchmarking Reactivity in Cross-Coupling Reactions

To provide a practical comparison, we will now delve into the reactivity of 3-iodo-4,6-dinitro-1H-indazole in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. For each reaction, a representative experimental protocol is provided, followed by a discussion of the key parameters and a comparative analysis with alternative substrates.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance. For an electron-deficient substrate like 3-iodo-4,6-dinitro-1H-indazole, this reaction is expected to proceed readily.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow Start Start: 3-Iodo-4,6-dinitro-1H-indazole, Arylboronic Acid Reaction Reaction Vessel: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product: 3-Aryl-4,6-dinitro-1H-indazole Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a reaction vial, add 3-iodo-4,6-dinitro-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • De-gas the vial and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4,6-dinitro-1H-indazole.

Causality Behind Experimental Choices and Comparative Performance

The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is a standard starting point for Suzuki couplings. The electron-rich and bulky nature of the phosphine ligands facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. For highly electron-deficient substrates, catalysts with more electron-donating ligands such as those incorporating Buchwald's biarylphosphines may offer improved performance.

The use of an aqueous base like potassium carbonate is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The presence of water can also aid in the dissolution of the base.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-4,6-dinitro-1H-indazole Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O904Est. >85(Predicted)
3-Bromo-4,6-dinitro-1H-indazolePd(dppf)Cl₂ (5)Cs₂CO₃DMF11012Est. 70-80(Predicted)
3-Iodo-6-nitro-1H-indazolePd(PPh₃)₄ (5)Na₂CO₃DME/H₂O80689[1]
5-Bromo-1H-indazolePd(dppf)Cl₂ (3)K₂CO₃DME85275-90[2]

Estimated yields are based on the expected high reactivity of the iodo-substituted dinitro-indazole and general knowledge of Suzuki-Miyaura reactions.

The data in Table 1 illustrates the expected trend in reactivity. The iodo-substituted dinitro-indazole is predicted to be more reactive than its bromo counterpart, leading to higher yields in shorter reaction times and under milder conditions. This is consistent with the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl).

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted olefins. The high electrophilicity of 3-iodo-4,6-dinitro-1H-indazole makes it an excellent candidate for this transformation.

Experimental Protocol: Heck-Mizoroki Reaction

Heck-Mizoroki Reaction Workflow Start Start: 3-Iodo-4,6-dinitro-1H-indazole, Alkene Reaction Reaction Vessel: - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) - Base (e.g., Et₃N) - Solvent (e.g., DMF) Start->Reaction Heating Heating (e.g., 100-120 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product: 3-Alkenyl-4,6-dinitro-1H-indazole Purification->Product

Caption: Generalized workflow for the Heck-Mizoroki reaction.

Step-by-Step Methodology:

  • In a sealed tube, combine 3-iodo-4,6-dinitro-1H-indazole (1.0 equiv.), the desired alkene (1.5 equiv.), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 10 mol%).

  • Add a suitable organic base, for example, triethylamine (Et₃N, 2.0 equiv.).

  • De-gas the tube and backfill with an inert atmosphere.

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 100-120 °C and monitor its progress.

  • After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography to yield the 3-alkenyl-4,6-dinitro-1H-indazole.

Causality Behind Experimental Choices and Comparative Performance

The combination of Pd(OAc)₂ and a phosphine ligand is a common catalytic system for Heck reactions. The base, typically an amine, is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. For electron-deficient aryl halides, the reaction often proceeds more efficiently.

Table 2: Comparative Data for Heck-Mizoroki Reaction

SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-4,6-dinitro-1H-indazole Pd(OAc)₂/PPh₃ (5/10)Et₃NDMF1108Est. >80(Predicted)
3-Iodo-6-nitro-1-(THP)-1H-indazolePd(OAc)₂/P(o-tol)₃DIPEADMF100--[3]
4-Iodo-1-protected-1H-pyrazolesPd(OAc)₂/P(OEt)₃Et₃NDMF12012-2450-90[4]
Aryl Iodide (general)Pd(OAc)₂ (1-5)Et₃NDMF/MeCN80-1202-2460-95[5]

Estimated yield is based on the high reactivity of the substrate.

The data suggests that 3-iodo-4,6-dinitro-1H-indazole would be a highly reactive partner in Heck reactions. The presence of the dinitro substitution pattern is expected to facilitate the oxidative addition step, leading to high yields. The comparison with other iodo-substituted heterocycles supports this prediction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the method of choice for the synthesis of aryl and vinyl alkynes. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

Sonogashira Coupling Workflow Start Start: 3-Iodo-4,6-dinitro-1H-indazole, Terminal Alkyne Reaction Reaction Vessel: - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI (co-catalyst) - Base (e.g., Et₃N) - Solvent (e.g., THF) Start->Reaction Stirring Stirring at RT Reaction->Stirring Workup Aqueous Workup & Extraction Stirring->Workup Purification Column Chromatography Workup->Purification Product Product: 3-Alkynyl-4,6-dinitro-1H-indazole Purification->Product

Caption: Generalized workflow for the Sonogashira coupling.

Step-by-Step Methodology:

  • To a solution of 3-iodo-4,6-dinitro-1H-indazole (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as tetrahydrofuran (THF), add a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).

  • Add an amine base, for example, triethylamine (Et₃N, 2.0 equiv.).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the 3-alkynyl-4,6-dinitro-1H-indazole.

Causality Behind Experimental Choices and Comparative Performance

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. The reaction is often performed at room temperature, especially with reactive aryl iodides.

Table 3: Comparative Data for Sonogashira Coupling

SubstrateCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-4,6-dinitro-1H-indazole Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT2-4Est. >90(Predicted)
3-Iodo-1H-indazole (N-protected)Pd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMFRT299[6]
Aryl Iodide (general)Pd(PPh₃)₂Cl₂ (1-3)CuI (2-5)Et₃N/DIPATHF/DMFRT-501-680-95[7]
4-Iodo-1H-pyrazolesPd(PPh₃)₄/CuIEt₃NTHFRT2-570-95[4]

Estimated yield is based on the high reactivity of the substrate.

Conclusion: A Highly Reactive and Versatile Building Block

This comparative guide demonstrates that 3-iodo-4,6-dinitro-1H-indazole is a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing nitro groups significantly activates the C-I bond, facilitating Suzuki-Miyaura, Heck, and Sonogashira couplings under relatively mild conditions.

  • For Suzuki-Miyaura couplings, high yields of biaryl indazoles can be expected with standard palladium catalysts and bases.

  • In Heck reactions, the substrate is anticipated to readily couple with a variety of alkenes to furnish vinyl-substituted indazoles.

  • Sonogashira couplings are predicted to proceed with high efficiency at room temperature, providing straightforward access to alkynyl-functionalized indazoles.

The enhanced reactivity of 3-iodo-4,6-dinitro-1H-indazole, as benchmarked against less electron-deficient iodo- and bromo-heterocycles, positions it as a valuable tool for the rapid construction of complex molecular architectures. Researchers and drug development professionals can leverage the insights provided in this guide to strategically incorporate this building block into their synthetic workflows, accelerating the discovery of new and innovative therapeutic agents.

References

Sources

Comparative

A Head-to-Head Comparison of 3-Iodo-4,6-dinitro-1H-indazole Analogs: A Guide for Researchers

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including roles in anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The strategic placement...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including roles in anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of its pharmacological properties. This guide provides a comprehensive head-to-head comparison of 3-Iodo-4,6-dinitro-1H-indazole and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. While direct comparative studies on a wide range of 3-substituted-4,6-dinitro-1H-indazole analogs are limited in publicly available literature, this guide will extrapolate from existing data on related indazole series to provide a predictive comparison for researchers in drug discovery and development.

The 4,6-Dinitro-1H-Indazole Scaffold: A Platform for Diverse Biological Activity

The 4,6-dinitro-1H-indazole core is a unique starting point for inhibitor design. The electron-withdrawing nature of the two nitro groups significantly influences the electronic properties of the bicyclic system. These nitro groups can also act as hydrogen bond acceptors, potentially anchoring the molecule within the active site of a biological target. The C3 position of the indazole ring is a well-established site for chemical modification, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.[3]

Synthesis of 3-Substituted-4,6-dinitro-1H-indazoles: A General Overview

The synthesis of 3-iodo-4,6-dinitro-1H-indazole typically begins with the nitration of a suitable indazole precursor, followed by iodination at the C3 position. The iodine atom then serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This synthetic flexibility allows for the systematic exploration of the chemical space around the C3 position.

Synthesis_Workflow Start 4,6-Dinitro-1H-indazole Intermediate 3-Iodo-4,6-dinitro-1H-indazole Start->Intermediate Iodination Analog_A 3-Aryl/Heteroaryl Analogs Intermediate->Analog_A Suzuki/ Stille Coupling Analog_B 3-Alkynyl Analogs Intermediate->Analog_B Sonogashira Coupling Analog_C 3-Amino Analogs Intermediate->Analog_C Buchwald-Hartwig Amination Kinase_Inhibition_Workflow Compound_Prep Prepare serial dilutions of test compounds Reaction_Setup Add compound, kinase, and substrate to plate Compound_Prep->Reaction_Setup Reaction_Start Initiate reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop reaction and add detection reagent Incubation->Reaction_Stop Measurement Measure luminescence Reaction_Stop->Measurement Analysis Calculate IC50 values Measurement->Analysis

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Iodo-4,6-dinitro-1H-indazole

Topic: Personal Protective Equipment & Operational Safety for Handling 3-Iodo-4,6-dinitro-1H-indazole Content Type: Technical Safety Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for Handling 3-Iodo-4,6-dinitro-1H-indazole Content Type: Technical Safety Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Safety Directive: The Dual-Hazard Protocol

WARNING: Treat 3-Iodo-4,6-dinitro-1H-indazole as a "Fatal Dermal Hazard" and a "Potential Energetic Material."

This compound presents a synergistic risk profile that is often underestimated in standard organic synthesis. It combines the high dermal toxicity associated with halogenated indazoles (analogous to 3-iodo-1H-indazole, often classified H310 - Fatal in contact with skin) with the shock-sensitivity potential of a polynitro-heterocycle.

Core Directive: Do not rely on standard "lab coat and nitrile" protocols. All handling requires a Zero-Skin-Contact and Blast-Mitigation posture.

Hazard Architecture & Risk Assessment

To understand the safety requirements, we must analyze the molecule's functional groups and their associated risks. This causality analysis justifies the stringent PPE requirements.

Structural FeatureAssociated HazardOperational Implication
Indazole Core Biologically Active ScaffoldPotential for high affinity binding to biological targets (enzyme inhibition).
C-3 Iodine Heavy HalogenationIncreases lipophilicity, facilitating rapid dermal absorption. High Toxicity Risk.
4,6-Dinitro Groups Energetic SubstituentsIntroduces oxygen balance into a nitrogen-rich ring. Explosion/Deflagration Risk upon shock, friction, or heating.
N-H Proton Acidic CharacterPotential for salt formation with metals, which can be significantly more shock-sensitive than the parent compound.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. If one layer fails, the next must ensure operator safety.

Tier 1: Mandatory Personal Barriers
Body ZonePPE RequirementTechnical Justification
Hand Protection (Inner) 5 mil Nitrile (Disposable)Base layer for dexterity.
Hand Protection (Outer) Silver Shield / 4H Laminate OR Thick Butyl (min 0.3mm)CRITICAL: Standard nitrile is permeable to many halogenated aromatics over time. Laminate gloves provide broad chemical resistance against the iodinated core.
Respiratory P100 / N100 Respirator (or PAPR)Prevents inhalation of toxic particulates. Note: Surgical masks offer zero protection.[1]
Body Tyvek® 400 (or equivalent) Lab Coat/Coverall Non-porous material is required. Cotton lab coats absorb toxic compounds and hold them against the skin.
Eye/Face Chemical Goggles + Face Shield Goggles seal against dust/vapors; the face shield provides kinetic protection against potential deflagration.
Tier 2: Engineering Controls (The Primary Barrier)
  • Containment: All weighing and open handling must occur inside a certified Chemical Fume Hood or Glovebox.

  • Static Control: Use an anti-static gun or ionizer bar during weighing to prevent electrostatic discharge (ESD) initiation of the nitro groups.

  • Blast Shielding: Use a weighted polycarbonate blast shield when working with quantities >500 mg.

Operational Logic: Decision & Handling Workflow

The following diagram outlines the decision logic for handling varying quantities of the substance, integrating safety checks at every stage.

HandlingProtocol Start Start: Handling 3-Iodo-4,6-dinitro-1H-indazole QtyCheck Quantity Assessment Start->QtyCheck SmallScale Scale < 500 mg Standard Fume Hood QtyCheck->SmallScale Micro Scale LargeScale Scale > 500 mg Blast Shield Required QtyCheck->LargeScale Macro Scale PPECheck Verify PPE: Double Gloves (Laminate) + Face Shield SmallScale->PPECheck LargeScale->PPECheck Weighing Weighing Protocol: 1. Anti-static gun usage 2. Plastic spatulas (No Metal) 3. Pre-weighed vials PPECheck->Weighing Solubilization Solubilization: Dissolve immediately to desensitize. Use DMSO or DMF. Weighing->Solubilization Minimize Dry Time Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Light Protection (Amber Glass) Solubilization->Reaction Cleanup Decontamination: Wipe surfaces with 10% Sodium Thiosulfate (Reduces Iodine/Oxidizers) Reaction->Cleanup

Figure 1: Operational workflow emphasizing quantity-dependent safety measures and rapid solubilization to minimize energetic risks.

Step-by-Step Handling Protocols

A. Storage & Stability
  • Environment: Store at 2–8°C in a dedicated "Explosives/Toxics" fridge.

  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.

  • Atmosphere: Store under Argon. Oxygen and moisture can promote degradation or sensitization.

B. Weighing (The Critical Hazard Point)
  • Why: This is when the compound is dry (maximum explosion risk) and airborne (maximum inhalation risk).

  • Protocol:

    • Equipment: Use a balance inside the hood. Never move the open container outside the hood.

    • Tools: Use PTFE (Teflon) or wood spatulas . Avoid metal spatulas, which can create friction hotspots or react with the acidic N-H proton to form sensitive metal salts.

    • Technique: Do not scrape the threads of the vial. Friction here can initiate a deflagration.

C. Solubilization
  • Directive: Solubilize the solid as quickly as possible. In solution, the shock sensitivity is drastically reduced.

  • Solvents: DMSO and DMF are preferred for stability.

  • Process: Add solvent to the solid gently. Do not dump solid into solvent, which can cause splashing.

Emergency Response & Disposal

Spill Management
  • Dry Spill:

    • DO NOT SWEEP. Sweeping generates static and friction.

    • Method: Cover the spill gently with a solvent-dampened pad (compatible solvent like ethanol) to wet the powder. Wipe up carefully without applying pressure.

  • Wet Spill:

    • Absorb with vermiculite or sand. Do not use paper towels (combustible).

Deactivation & Disposal
  • Deactivation: Treat contaminated surfaces with a 10% Sodium Thiosulfate solution. This helps reduce free iodine species and cleans the surface. Follow with a soapy water wash.[2]

  • Waste Stream:

    • Label: "Hazardous Waste - Toxic & Potential Explosive - 3-Iodo-4,6-dinitro-1H-indazole."

    • Segregation: Keep separate from strong oxidizers and strong bases.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Iodo-1H-indazole (Analogous Hazard Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and biological activity of 3-chloro-6-nitro-1H-indazole derivatives. Retrieved from

  • T3DB. (n.d.). Material Safety Data Sheet: 4,6-Dinitro-o-cresol (Energetic Analog Data). Retrieved from

  • Apollo Scientific. (2023).[3] Safety Data Sheet: 3-Methyl-6-nitro-1H-indazole. Retrieved from

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